3-Chloro-2,4-difluoronitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10241. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBVNKEMCGZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278833 | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-58-3 | |
| Record name | 2-Chloro-1,3-difluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3847-58-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
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| Record name | 3-chloro-2,4-difluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-2,4-DIFLUORONITROBENZENE | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 3-Chloro-2,4-difluoronitrobenzene
Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing metabolic stability, bioavailability, and binding affinity. 3-Chloro-2,4-difluoronitrobenzene (CAS No. 3847-58-3) emerges as a pivotal building block in this context. This trifunctionalized benzene ring is a highly activated and versatile intermediate, engineered for selective modification via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth examination of its chemical properties, reactivity, and proven applications, offering researchers and drug development professionals a comprehensive technical resource for its effective utilization.
Section 1: Core Physicochemical and Spectroscopic Profile
This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1][2] Its key physical and chemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 3847-58-3 | [2] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [1][3] |
| Molecular Weight | 193.53 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 41-43 °C | [2] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| IUPAC Name | 2-chloro-1,3-difluoro-4-nitrobenzene | [1] |
Spectroscopic Characterization: An Interpretive Analysis
Definitive characterization and purity assessment rely on standard spectroscopic techniques. While publicly available experimental spectra are limited, the following analysis is based on established principles of NMR and IR spectroscopy for substituted aromatics.
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz): The spectrum will feature two distinct multiplets in the aromatic region (approx. 7.0-8.5 ppm).
-
H-6 (ortho to Nitro): Expected to be the most downfield proton due to the strong deshielding effects of the adjacent nitro group and fluorine at C-2. It will likely appear as a doublet of doublets (dd) or a triplet of doublets (td) due to coupling with H-5 and the fluorine at C-4.
-
H-5 (meta to Nitro): Expected to be further upfield. It will appear as a complex multiplet due to coupling with H-6 and the fluorines at C-4 and C-2.
Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz): The carbon spectrum will display six distinct signals, with their chemical shifts significantly influenced by the attached substituents. The carbons bonded to fluorine will exhibit large C-F coupling constants.
-
C-NO₂ (C-4): Highly deshielded by the nitro group.
-
C-F (C-1 & C-3): Will appear as doublets with large ¹JCF coupling constants. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.
-
C-Cl (C-2): Downfield shift due to the inductive effect of chlorine.
-
Aromatic CH (C-5 & C-6): Resonances will be influenced by their position relative to the electron-withdrawing groups.
Key Infrared (IR) Spectroscopy Frequencies: The IR spectrum provides a clear fingerprint for the key functional groups.
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~1530-1550 cm⁻¹ and ~1340-1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.
-
~1200-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~1100 cm⁻¹: C-Cl stretching vibration.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C stretching vibrations.
Section 2: Reactivity and Synthetic Utility
The synthetic power of this compound is rooted in the electronic architecture of its aromatic ring. The potent electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, renders the ring electron-deficient. This deficiency is a prerequisite for the addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr), the compound's primary mode of reactivity.[4]
The Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process. First, a nucleophile attacks an electron-poor carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] In the second, rapid step, a leaving group is expelled, and the aromaticity of the ring is restored.
Causality of Regioselectivity: In this compound, the nitro group is at the C1 position (by convention for this discussion). The halogens are at C2 (F), C3 (Cl), and C4 (F).
-
Activation: The nitro group strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. The meta position (C3) receives no such resonance stabilization, making the chlorine atom significantly less reactive.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack than the carbon attached to chlorine.[4] Consequently, fluoride is a better leaving group than chloride in this context.
Field-Proven Protocol: SNAr with an Amine Nucleophile
The following protocol is a representative, self-validating methodology for the reaction of this compound with a generic secondary amine (e.g., morpholine), adapted from established procedures for similar activated aryl fluorides.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M.
-
Nucleophile Introduction: Add the amine nucleophile (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).
-
Purification: Combine the organic layers and wash with brine to remove residual solvent. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Isolation: Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted product.
Section 3: Applications in Drug Discovery and Development
The true value of this compound is realized in its role as a precursor to more complex, high-value molecules. While specific examples citing this exact starting material can be proprietary, its utility is clearly demonstrated by the extensive use of structurally analogous compounds in major drug synthesis campaigns.
-
Quinolone Antibiotics: Key intermediates for novel fluoroquinolone antibacterial agents, such as besifloxacin, are derived from multi-substituted fluorinated benzoic acids. The synthesis of a crucial intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the importance of this substitution pattern for building the core of these powerful drugs.
-
Oncology - Kinase Inhibitors: The anti-cancer drug Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, utilizes a 3-chloro-4-fluoroaniline core. This aniline is synthesized from its precursor, 3-chloro-4-fluoronitrobenzene, demonstrating the direct translation of a nitroaromatic intermediate to a key pharmaceutical building block.[6]
-
Oxazolidinone Antibiotics: The antibiotic Linezolid is synthesized from 3,4-difluoronitrobenzene.[7] This precursor undergoes SNAr with morpholine, followed by reduction of the nitro group, showcasing a common synthetic sequence where the nitro group serves first as an activating group and then as a masked amine.
The substitution pattern of this compound offers medicinal chemists a unique platform to introduce multiple points of diversity, enabling the fine-tuning of a drug candidate's Structure-Activity Relationship (SAR).
Section 4: Safety, Handling, and Storage
As a highly reactive and hazardous chemical, this compound requires strict adherence to safety protocols.
-
Hazard Classification: The compound is classified as corrosive and is harmful if swallowed. It is known to cause severe skin burns and eye damage and may cause an allergic skin reaction. It is also very toxic to aquatic life.[1]
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Handling: Avoid breathing mist, gas, or vapors. Prevent all contact with skin and eyes. Ensure adequate ventilation and keep away from all sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically recommended at 2-8 °C.[2]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this material.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its carefully arranged activating and leaving groups provide a reliable and predictable platform for SNAr chemistry, enabling the efficient construction of complex, fluorine-containing molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
- 1. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 3847-58-3 | this compound [fluoromart.com]
- 4. rsc.org [rsc.org]
- 5. 3-Chloro-4-fluoronitrobenzene 98 350-30-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Difluoronitrobenzene(369-34-6) 13C NMR [m.chemicalbook.com]
physical and chemical properties of 3-Chloro-2,4-difluoronitrobenzene
An In-depth Technical Guide to 3-Chloro-2,4-difluoronitrobenzene
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety protocols for this compound. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in a laboratory and industrial setting.
Chemical Identity and Molecular Structure
This compound is a halogenated nitroaromatic compound. Its unique substitution pattern, featuring two fluorine atoms, a chlorine atom, and a nitro group on a benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis.
-
Common Synonyms: this compound, 2,4-Difluoro-3-chloronitrobenzene[3]
The structural arrangement of the substituents significantly influences the molecule's reactivity, particularly the susceptibility of the aromatic ring to nucleophilic attack.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The compound is typically a solid at room temperature, appearing as a white to yellow crystalline powder.[3][4] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to light yellow/yellow crystalline powder | [3][4] |
| Melting Point | 41-43 °C | [3][5] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [5] |
| Density | 1.591 - 1.6 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in Methanol | [5] |
| Flash Point | 100.8 ± 25.9 °C | [3] |
| Refractive Index | 1.532 | [3] |
| Polar Surface Area (PSA) | 45.8 Ų | [2][3] |
| LogP | 2.6 | [2][3] |
Reactivity and Chemical Profile
This compound is an important intermediate used in the synthesis of a variety of more complex molecules.[5] Its reactivity is dominated by the electron-withdrawing nature of the nitro group and the halogen substituents, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being highly electronegative, are particularly good leaving groups in such reactions, often being displaced by nucleophiles.
Key Reactivity Insights:
-
Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the strongly deactivating nitro group are highly activated towards nucleophilic attack. This makes the fluorine and chlorine atoms susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols).
-
Reduction of Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative), which is a common transformation in the synthesis of pharmaceuticals and dyes. This subsequent amine is a versatile functional group for further chemical modifications.
Stability and Storage: The compound is stable under normal conditions.[6] It is recommended to store it in a dry, cool, and well-ventilated place, with the container tightly closed.[4][6] The suggested storage temperature is between 2-8°C.[4]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
Synthesis and Applications
The strategic placement of its functional groups makes this compound a valuable building block in several industries.
Synthesis Methods
One common laboratory and industrial synthesis route involves the halogen exchange of a polychloronitrobenzene precursor. For instance, heating a chloronitrobenzene that has a chlorine atom in the para position relative to the nitro group with an alkali metal fluoride (like potassium fluoride) in the presence of a solvent like sulfolane can yield the desired product.[5]
Caption: General workflow for the synthesis of this compound.
Industrial and Research Applications
This compound is a key intermediate in the production of a wide range of specialty chemicals.[4]
-
Pharmaceuticals: It is a crucial building block in the synthesis of novel therapeutic agents. The presence of fluorine can enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[4][7]
-
Agrochemicals: It is used in the development of new herbicides, fungicides, and insecticides.[4][7] The fluorinated structure can contribute to the potency and environmental persistence of the final active ingredients.
-
Material Science: The compound is utilized in creating specialty polymers and coatings, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.[4][7]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
GHS Hazard Classification
The compound is classified with multiple hazards.[2][3]
-
Pictograms:
-
Corrosion
-
Exclamation Mark
-
Health Hazard
-
Environment
-
-
Hazard Statements:
Precautionary Measures and PPE
It is imperative to use personal protective equipment (PPE) and follow safety guidelines to minimize exposure.[5]
-
Engineering Controls: Ensure adequate ventilation. Use only in a well-ventilated area or outdoors.[8][9]
-
Personal Protective Equipment:
-
Handling: Avoid breathing mist, gas, or vapors.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]
Storage and Disposal
-
Storage: Store locked up.[3] Keep the container in a cool, well-ventilated area.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.[3]
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
Objective: To determine the purity of a sample of this compound using a reverse-phase HPLC method.[1]
Materials:
-
This compound sample
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water, HPLC grade
-
Phosphoric acid (or Formic acid for MS-compatible methods)[1]
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)[1]
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous component to improve peak shape by suppressing the ionization of silanol groups on the column.[1]
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, to a final concentration of ~1 mg/mL. Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
HPLC System Setup:
-
Install the Newcrom R1 reverse-phase column.[1]
-
Set the column oven temperature (e.g., 30 °C) for reproducible retention times.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality and Self-Validation: This protocol is self-validating through the stability of the baseline, the reproducibility of retention times across multiple injections, and the sharpness of the chromatographic peak. The use of a reverse-phase column is logical for a moderately nonpolar molecule like this. Acidification of the mobile phase is a standard practice to ensure sharp, symmetrical peaks for polar analytes on silica-based columns.[1]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3847-58-3 | this compound [fluoromart.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to 3-Chloro-2,4-difluoronitrobenzene: Properties, Synthesis, and Application in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1.1 Overview of Halogenated Nitroaromatics in Medicinal Chemistry
Halogenated nitroaromatic compounds are a cornerstone of modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules. The presence of halogens and a nitro group on an aromatic ring creates a unique electronic environment that allows for predictable and regioselective reactions. These features make them invaluable building blocks in the construction of complex molecular architectures found in many therapeutic agents.
1.2 Introducing 3-Chloro-2,4-difluoronitrobenzene: A Key Building Block
Among these critical intermediates is this compound, a polysubstituted benzene derivative. Its distinct arrangement of two fluorine atoms, a chlorine atom, and a nitro group makes it a highly sought-after precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for sequential and controlled chemical modifications, a crucial aspect in the multi-step synthesis of modern drugs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and applications, with a focus on its role in drug development.
1.3 Scope of this Guide
This technical guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound. It will cover its fundamental chemical and physical properties, delve into its synthesis and reactivity, and explore its practical applications in the pharmaceutical industry. Furthermore, this guide will address the critical aspects of safety and handling, ensuring its effective and responsible use in a laboratory setting.
Molecular Structure and Physicochemical Properties
2.1 Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a nitro group at position 1, fluorine atoms at positions 2 and 4, and a chlorine atom at position 3. The IUPAC name for this compound is 2-chloro-1,3-difluoro-4-nitrobenzene.[3]
Caption: Molecular Structure of this compound.
2.2 Key Physicochemical Data
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C6H2ClF2NO2 | [3][4][5] |
| Molecular Weight | 193.54 g/mol | [3][4] |
| CAS Number | 3847-58-3 | [4][5] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 41-43 °C | [4][6] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [4][6] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | Soluble in Methanol | [4][6] |
| Storage Temperature | 2-8 °C | [1][4] |
The Chemistry of this compound: Reactivity and Mechanistic Insights
3.1 The Principle of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group, in conjunction with the electronegative halogen atoms, significantly activates the benzene ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group.
3.2 Regioselectivity: Why SNAr Occurs at Specific Positions
In this compound, the positions susceptible to nucleophilic attack are C1 (bearing the nitro group), C2 (bearing a fluorine atom), C3 (bearing a chlorine atom), and C4 (bearing a fluorine atom). The fluorine atom at the C4 position is para to the nitro group and is the most activated site for SNAr. The fluorine at C2 (ortho to the nitro group) is also activated. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex.
3.3 Common Synthetic Transformations
This compound is a versatile intermediate for creating a variety of more complex molecules.[6] For example, it can undergo nitration, fluorodechlorination, and hydrolysis reactions to produce other fluorinated halonitrobenzenes and halonitrophenols.[6] A common synthetic route involves the reaction of a polychloronitrobenzene with an alkali metal fluoride in the presence of sulpholane.[6]
Application in Drug Development: A Case Study
4.1 Role as a Key Intermediate in the Synthesis of Kinase Inhibitors
Halogenated nitrobenzenes are crucial in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. While specific examples directly citing this compound are proprietary, its analogous compound, 3,4-difluoronitrobenzene, is a known intermediate in the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.[7] The fluorine atoms are often retained in the final drug molecule to improve metabolic stability and bioavailability.[7]
4.2 Detailed Experimental Protocol: Synthesis of a Core Moiety
The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction using a compound similar in reactivity to this compound, such as 3,4-difluoronitrobenzene, to generate a key drug intermediate.
-
4.2.1 Materials and Reagents
-
3,4-Difluoronitrobenzene
-
A primary or secondary amine (e.g., morpholine)
-
A base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
-
-
4.2.2 Step-by-Step Procedure
-
To a solution of 3,4-difluoronitrobenzene in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
4.2.3 In-process Controls and Characterization
-
TLC: To monitor the consumption of the starting material and the formation of the product.
-
HPLC: To determine the purity of the final product.[5]
-
NMR Spectroscopy: To confirm the structure of the product.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
-
4.2.4 Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each.
-
4.3 Workflow Visualization
Caption: Generalized Experimental Workflow for SNAr.
Analytical Characterization
The identity and purity of this compound and its reaction products are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5]
-
Gas Chromatography (GC): Can also be used to determine purity.[1]
Safety, Handling, and Storage
6.1 Summary of GHS Hazard Statements
This compound is classified as corrosive.[6] It is crucial to avoid breathing in mist, gas, or vapors and to prevent contact with skin and eyes.[6] For analogous compounds like 3,4-difluoronitrobenzene, the hazards include being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation.[8]
6.2 Recommended Personal Protective Equipment (PPE)
When handling this compound, it is essential to wear:
-
Chemical-impermeable gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
6.3 Storage Conditions
Store in a cool, dry, and well-ventilated area away from incompatible substances.[9] The recommended storage temperature is between 2-8 °C.[1][4] Keep the container tightly closed.
6.4 Disposal Guidelines
Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion: The Utility of this compound in Advancing Pharmaceutical R&D
This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery and development. Its unique molecular architecture, characterized by multiple reactive sites, allows for the strategic and controlled synthesis of complex pharmaceutical agents. The ability to undergo predictable nucleophilic aromatic substitution reactions makes it an essential building block for constructing novel therapeutic molecules. A thorough understanding of its properties, reactivity, and safe handling is paramount for any researcher or scientist aiming to leverage its full potential in advancing pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 3847-58-3 | this compound [fluoromart.com]
- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluoronitrobenzene in Organic Solvents
Introduction
3-Chloro-2,4-difluoronitrobenzene is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, characterized by a nitro group and halogen substituents on a benzene ring, imparts unique chemical properties that are leveraged in various synthetic pathways.[1] A critical parameter in the successful design, optimization, and scale-up of synthetic routes involving this compound is its solubility in organic solvents. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting process efficiency and product quality.[3][4]
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₂NO₂ | [1][5][6][7] |
| Molecular Weight | 193.54 g/mol | [1][5][6] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Melting Point | 41-43 °C | [5][7] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [5] |
| LogP | 2.51 - 2.6 | [6][8] |
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental principle for predicting solubility. The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are of particular importance:
-
Polarity : The presence of the electron-withdrawing nitro group and halogen atoms creates a significant dipole moment in the molecule, making it a polar compound.[9][10] Therefore, it is expected to have better solubility in polar organic solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding : this compound does not possess hydrogen bond donor capabilities. However, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solvents with hydrogen bond donor capabilities (e.g., alcohols) can thus interact favorably with the solute, enhancing solubility.
-
Van der Waals Forces : These non-specific forces are present in all molecular interactions and will contribute to the overall solubility profile.
Solubility Data of this compound
As previously mentioned, specific quantitative solubility data for this compound in a variety of organic solvents is sparse in publicly accessible literature. The following table is presented as a template for researchers to populate with their experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | 25 | Data to be determined | Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Shake-Flask Method |
| Acetone | 25 | Data to be determined | Shake-Flask Method |
| Ethyl Acetate | 25 | Data to be determined | Shake-Flask Method |
| Dichloromethane | 25 | Data to be determined | Shake-Flask Method |
| Toluene | 25 | Data to be determined | Shake-Flask Method |
| Hexane | 25 | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[11][12] An alternative, often faster method suitable for screening is the crystal-clear point (or solvent addition) method.[13][14][15][16][17]
Equilibrium Shake-Flask Method
This method is widely regarded as the most reliable for measuring thermodynamic solubility.[11][12]
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solute in the solution becomes constant.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, the saturated solution can be filtered through a syringe filter (compatible with the solvent) or centrifuged to separate the solid phase.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.[8][18]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Crystal-Clear Point (Solvent Addition) Method
This method is a faster, albeit potentially less precise, alternative for solubility screening.[14][15][16]
Principle: A known amount of solute is suspended in a known amount of an anti-solvent. A solvent in which the compound is freely soluble is then added incrementally at a constant temperature until all the solid dissolves (the "clear point").
Step-by-Step Methodology:
-
Preparation: Place a precisely weighed amount of this compound into a thermostatted vessel equipped with a stirrer.
-
Suspension: Add a known volume of an anti-solvent (a solvent in which the compound is poorly soluble) to create a slurry.
-
Titration: While maintaining a constant temperature and stirring, add the solvent of interest (in which the compound is expected to be soluble) dropwise or at a slow, constant rate.
-
Endpoint Detection: Visually or instrumentally (e.g., using a turbidity probe) monitor the suspension until all the solid material has completely dissolved. This is the clear point.
-
Calculation: The solubility is calculated based on the total volume of solvent and anti-solvent added to dissolve the known mass of the solute.
Diagram of the Intermolecular Interactions Influencing Solubility:
Caption: Key intermolecular forces in the dissolution of this compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. prensipjournals.com [prensipjournals.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Solubility determination from clear points upon solvent addition [repository.tno.nl]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
3-Chloro-2,4-difluoronitrobenzene safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound is a halogenated nitroaromatic compound, a class of chemicals widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive nature of its functional groups—the nitro group and halogen substituents on the benzene ring—which allow for a variety of chemical transformations. However, the same reactivity that makes this compound valuable also imparts significant health and environmental hazards. This guide provides a comprehensive overview of its properties, hazards, and the rigorous protocols required for its safe handling, storage, and disposal.
Section 1: Chemical and Physical Properties
A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. This compound is typically a yellow crystalline powder.[2] Its physical characteristics are critical for anticipating its behavior in a laboratory setting, from storage conditions to potential for aerosolization.
| Property | Value | Source(s) |
| CAS Number | 3847-58-3 | [2] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [2][3] |
| Molecular Weight | 193.54 g/mol | [2] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 41-43°C | [2][4] |
| Boiling Point | 243°C at 760 mmHg | [2] |
| Density | ~1.6 g/cm³ | [2] |
| Storage Temperature | 2-8°C Recommended | [4] |
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with multiple acute and long-term risks.[2][3] The primary dangers are associated with its corrosivity, toxicity upon ingestion, and its potential to act as a skin sensitizer, alongside severe environmental toxicity.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
The causality behind these classifications is rooted in the molecule's structure. Halogenated nitroaromatics are known for their high reactivity and biological activity. The electron-withdrawing nature of the nitro and fluoro groups makes the benzene ring susceptible to nucleophilic attack, a mechanism that can extend to reactions with biological macromolecules like proteins and DNA. This reactivity is the likely basis for its corrosive effects and ability to trigger an immune response leading to skin sensitization.[5]
Section 3: Risk Assessment and Control Measures
A systematic approach to risk assessment is mandatory before any work with this compound begins. The process involves identifying the hazards (detailed above), evaluating the risks associated with the specific experimental protocol, and implementing robust control measures.
Caption: A systematic workflow for chemical risk assessment.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction workups, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and protects against the inhalation of dust or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8][9]
Personal Protective Equipment (PPE)
Given the compound's severe corrosivity and sensitization potential, a comprehensive PPE plan is required.[6]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[6][10]
-
Skin Protection: A chemically resistant lab coat and closed-toe shoes are required. For glove selection, nitrile rubber may be suitable for incidental contact, but heavier gloves (e.g., Viton®) should be considered for tasks with a higher risk of immersion or prolonged contact.[6] Always check the manufacturer's glove breakthrough time data for halogenated aromatic compounds.
-
Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or for emergency response.[6]
Section 4: Standard Operating Protocol for Safe Handling
This protocol outlines the minimum required steps for safely handling this compound.
1. Pre-Experiment Preparation: a. Verify the chemical fume hood has a current certification and is functioning correctly. b. Clear the work area of all unnecessary items and combustible materials.[6] c. Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood. d. Locate the nearest eyewash station, safety shower, and appropriate fire extinguisher. e. Don all required PPE as specified in Section 3.
2. Handling and Aliquoting: a. Carefully open the container inside the fume hood, avoiding any generation of dust. b. Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the required amount of the chemical. c. Keep the container tightly sealed when not in use.[11] d. Conduct all subsequent experimental steps within the fume hood, keeping the sash at the lowest practical height.
3. Cleanup and Decontamination: a. Following the procedure, decontaminate all glassware and equipment. A preliminary rinse with a suitable solvent (e.g., acetone) inside the fume hood is recommended.[6] b. Collect all rinsate and residual material as hazardous waste. c. Wipe down the work surface in the fume hood with an appropriate cleaning agent.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Flowchart for emergency response to exposure or spills.
-
In Case of Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9] Seek immediate medical attention.[2][12] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention, preferably from an ophthalmologist.
-
In Case of Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek emergency medical help.[9]
-
In Case of Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Get emergency medical help immediately.[2]
-
In Case of a Spill: Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or dry lime.[9][12] Sweep up the material, place it into a sealed, properly labeled container for hazardous waste disposal, and decontaminate the area.[6][12] Avoid release into the environment.[2]
Section 6: Storage and Disposal
Proper storage and disposal are crucial for laboratory safety and environmental protection.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][11] The storage area should be a locked cabinet or room to restrict access.[2] Keep the compound away from incompatible materials such as strong oxidizing agents and bases, as well as heat, sparks, and open flames.[9][13][14]
-
Disposal: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Due to its high and long-lasting toxicity to aquatic life, it is imperative that this chemical does not enter drains or waterways.[2][15] All waste must be collected in sealed, labeled containers and disposed of through an approved hazardous waste management facility, following all local, state, and federal regulations.[6]
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. benchchem.com [benchchem.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. chemscene.com [chemscene.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
electrophilic and nucleophilic sites of 3-Chloro-2,4-difluoronitrobenzene
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Character of 3-Chloro-2,4-difluoronitrobenzene
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of high-value chemicals. Its utility is found in the development of pharmaceuticals, advanced agrochemicals, and specialty dyes.[1] The specific arrangement of its substituents—a strongly electron-withdrawing nitro group and three halogen atoms—creates a unique electronic landscape. This guide provides an in-depth analysis of the molecule's structure, delineates its primary electrophilic and nucleophilic sites, and explains the resulting chemical reactivity that makes it a versatile building block for complex molecular architectures.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its substituents and the aromatic ring. Understanding the electronic contributions of each group is fundamental to predicting its chemical behavior.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It profoundly reduces the electron density of the benzene ring, making the entire aromatic system electron-deficient. This deactivation makes the ring highly resistant to conventional electrophilic attack but strongly activates it toward nucleophilic aromatic substitution (SNAr).[2][3]
-
Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a potent -I effect, further withdrawing electron density from the ring. While it technically has a positive resonance effect (+R) due to its lone pairs, its inductive effect is overwhelmingly dominant in influencing reactivity, especially in the context of SNAr.
-
Chlorine Atom (-Cl): Similar to fluorine, chlorine exhibits a -I effect and a +R effect. Its inductive pull is weaker than fluorine's, but it still contributes to the overall electron-poor nature of the aromatic system.
The cumulative effect of these substituents renders the benzene ring a powerful electrophile, primed for reaction with nucleophiles.
Caption: Structure of this compound.
Analysis of Reactive Sites
Electrophilic Sites: The Aromatic Ring
The primary electrophilic character of the molecule is centered on the carbon atoms of the benzene ring. The powerful electron-withdrawing nature of the nitro group makes the carbons at the ortho (C2, C6) and para (C4) positions particularly electron-deficient and thus susceptible to nucleophilic attack.
-
C4 (para to -NO₂): This is the most electrophilic site. A nucleophilic attack at this position allows the resulting negative charge in the intermediate to be delocalized directly onto the oxygen atoms of the nitro group, forming a highly stable resonance structure. This position is activated by the -NO₂ group and carries a fluorine atom, an excellent leaving group in SNAr contexts.
-
C2 (ortho to -NO₂): This position is also highly electrophilic for the same reason—the negative charge of the intermediate can be delocalized onto the nitro group. It also bears a fluorine atom.
-
C3 (meta to -NO₂): This carbon is significantly less electrophilic. An attack here does not allow for direct resonance delocalization of the negative charge onto the nitro group, resulting in a much less stable intermediate. Therefore, substitution at the C3 position is kinetically and thermodynamically disfavored.
Nucleophilic Sites
The molecule possesses limited nucleophilic character. The primary nucleophilic sites are the oxygen atoms of the nitro group, which feature lone pairs of electrons. However, the dominant reactivity profile of this compound is overwhelmingly defined by the electrophilicity of its aromatic ring.
Dominant Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction involving this compound is the Nucleophilic Aromatic Substitution (SNAr). This pathway is highly favored due to the electronic activation conferred by the nitro group.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3] This is typically the rate-determining step.
-
Elimination: The aromaticity is restored as the leaving group (halide ion) is expelled from the ring.
A crucial aspect of SNAr is the leaving group trend. Contrary to SN1/SN2 reactions, fluoride is often the best leaving group among halogens (F > Cl > Br > I). This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the attack.[4] Therefore, in this compound, the fluorine atoms at C2 and C4 are the most probable leaving groups.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity
Given the activation at C2 and C4, a key question is which site reacts preferentially. The para position (C4) is generally favored over the ortho position (C2) due to reduced steric hindrance, leading to the para-substituted product as the major isomer in most reactions.
Experimental Protocol: Synthesis of a Phenoxy Ether via SNAr
This protocol details a representative SNAr reaction where the fluorine atom para to the nitro group is displaced by a phenoxide nucleophile.
Objective: To synthesize 1-chloro-2,5-difluoro-4-phenoxy-nitrobenzene.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 193.54[5] | 1.94 g | 10.0 |
| Phenol | 94.11 | 0.99 g | 10.5 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 |
| Dimethylformamide (DMF), anhydrous | - | 20 mL | - |
| Diethyl Ether | - | As needed for extraction | - |
| Brine (saturated NaCl solution) | - | As needed for washing | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | As needed for drying | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (0.99 g), potassium carbonate (2.07 g), and anhydrous DMF (20 mL).
-
Causality: Anhydrous polar aprotic solvents like DMF are ideal for SNAr as they solvate the cation (K⁺) but not the nucleophile, increasing its reactivity. K₂CO₃ is a base used to deprotonate phenol to form the more potent potassium phenoxide nucleophile in situ.
-
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete formation of potassium phenoxide.
-
Addition of Substrate: Dissolve this compound (1.94 g) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature, with stirring, for 4-6 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This provides a verifiable endpoint for the reaction.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with 1 M NaOH (2 x 30 mL) to remove unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure phenoxy ether.
Safety Precautions
This compound is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Phenol is toxic and corrosive. DMF is a skin and eye irritant. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Summary Data
| Property | Value |
| IUPAC Name | 2-Chloro-1,3-difluoro-4-nitrobenzene[5] |
| Molecular Formula | C₆H₂ClF₂NO₂[5] |
| Molar Mass | 193.53 g/mol [5] |
| Melting Point | 41-43 °C[6] |
| Boiling Point (Predicted) | 243.0 ± 35.0 °C[6] |
| Density (Predicted) | 1.591 ± 0.06 g/cm³[6] |
| Solubility | Soluble in Methanol[6] |
Conclusion
The molecular architecture of this compound establishes a clear and predictable pattern of reactivity. Its aromatic ring is profoundly electrophilic, a characteristic driven by the potent electron-withdrawing nitro group. This electronic deficiency is most pronounced at the C2 and C4 positions, making them prime targets for nucleophilic attack. Consequently, the compound's chemistry is dominated by Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atoms, particularly the one at the para position (C4), serve as excellent leaving groups. This well-defined reactivity profile makes this compound an exceptionally reliable and valuable intermediate for drug development and materials science professionals seeking to construct complex, highly functionalized aromatic systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
The Strategic Utility of 3-Chloro-2,4-difluoronitrobenzene in Modern Synthetic Chemistry: An In-depth Technical Guide
Introduction: The Growing Prominence of Fluorinated Building Blocks
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated building blocks available to the modern chemist, 3-chloro-2,4-difluoronitrobenzene has emerged as a particularly versatile and valuable synthon. This guide provides an in-depth exploration of its synthesis, reactivity, and application, with a focus on its utility in constructing complex molecular architectures through nucleophilic aromatic substitution (SNAr) reactions.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |
| Molecular Weight | 193.54 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 41-43 °C | [3] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol | [3] |
Synthesis of this compound
The primary industrial synthesis of this compound often involves the chlorination of a suitable fluoronitrobenzene precursor. A representative approach is the chlorination of 2,4-difluoronitrobenzene.
Representative Synthetic Protocol: Chlorination of 2,4-difluoronitrobenzene
This protocol is based on established chlorination methodologies for activated aromatic systems.
Materials:
-
2,4-difluoronitrobenzene
-
Chlorine gas (Cl₂)
-
Iodine (I₂) as a catalyst
-
A suitable polar aprotic solvent (e.g., dimethylformamide - DMF)
-
Standard laboratory glassware for gas handling and reflux
Procedure:
-
In a multi-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in the chosen polar solvent.
-
Heat the mixture to a temperature of 120-140 °C.[4]
-
Once the desired temperature is reached, begin bubbling chlorine gas through the reaction mixture at a steady rate.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction is typically complete within 6-8 hours.[4]
-
Upon completion, stop the flow of chlorine gas and allow the mixture to cool to room temperature.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is predominantly centered around its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of three electron-withdrawing groups (a nitro group and two fluorine atoms) renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.[5]
Understanding Regioselectivity
A key consideration when employing this compound is the regioselectivity of nucleophilic attack. The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, strongly activates the positions ortho and para to it for nucleophilic attack.[6] In this molecule, the fluorine atom at the 4-position is para to the nitro group, and the fluorine atom at the 2-position is ortho to the nitro group. The chlorine atom is at the 3-position (meta to the nitro group) and is therefore significantly less activated.
Generally, nucleophilic attack will preferentially occur at the positions most activated by the nitro group. The relative reactivity of the two fluorine atoms is a nuanced interplay of electronic and steric factors. The fluorine at the 4-position is generally the most susceptible to substitution due to the strong para-activating effect of the nitro group and lower steric hindrance compared to the 2-position, which is flanked by both a chlorine and a nitro group.
Caption: Regioselectivity of nucleophilic attack on this compound.
The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Key Synthetic Transformations and Protocols
Amination Reactions
The reaction of this compound with primary or secondary amines is a facile process that leads to the formation of N-substituted anilines, which are valuable intermediates in medicinal chemistry.
This generalized protocol is based on procedures for similar anilino-dechlorination reactions.[7]
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Methanol or another suitable polar solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Add the substituted aniline (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within 30-60 minutes.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product often precipitates from the reaction mixture upon completion.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Aniline | N-(4-nitro-2-chloro-5-fluorophenyl)aniline | Methanol, rt, 1h | >90 |
| Piperidine | 1-(4-nitro-2-chloro-5-fluorophenyl)piperidine | Methanol, rt, 30 min | >95 |
| Morpholine | 4-(4-nitro-2-chloro-5-fluorophenyl)morpholine | Ethanol, reflux, 2h | High |
Etherification Reactions
The reaction with alcohols or phenols, typically in the presence of a base, provides access to valuable diaryl ethers or alkoxy-substituted nitroaromatics.
This protocol is adapted from standard Williamson ether synthesis and SNAr conditions.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
To a solution of the substituted phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflow for SNAr reactions.
Application in Medicinal Chemistry: Synthesis of Fluoroquinolone Antibiotics
This compound and its derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics.[8][9] These potent broad-spectrum antibacterial agents rely on a core quinolone structure, which can be efficiently constructed using this building block. The subsequent reduction of the nitro group to an aniline provides a handle for further functionalization, such as the introduction of various heterocyclic moieties at the C-7 position, which is crucial for their antibacterial activity and spectrum.[10][11]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its highly activated aromatic ring allows for efficient and often highly regioselective nucleophilic aromatic substitution reactions, providing access to a wide array of functionalized intermediates. The principles of its reactivity are well-understood, allowing for the rational design of synthetic routes to complex target molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of the utility of this synthon opens up new avenues for the rapid and efficient construction of novel chemical entities with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. vapourtec.com [vapourtec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Halogens in the Reactivity of 3-Chloro-2,4-difluoronitrobenzene
Introduction: The Strategic Importance of 3-Chloro-2,4-difluoronitrobenzene
This compound is a pivotal intermediate in modern organic synthesis, particularly valued in the agrochemical and pharmaceutical industries.[1][2] Its molecular architecture, featuring a nitro group and a strategic arrangement of three halogen atoms on a benzene ring, provides a unique platform for complex molecular engineering. Understanding the nuanced interplay of these substituents is paramount for predicting and controlling its chemical behavior. This guide offers a deep dive into the electronic and steric factors that govern the reactivity of this versatile molecule, with a specific focus on the distinct roles of its chlorine and fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions.
Physical and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂ClF₂NO₂ |
| Molecular Weight | 193.54 g/mol [3] |
| Melting Point | 41-43°C[1][3] |
| Boiling Point | 243.0 ± 35.0 °C (Predicted)[3] |
| Appearance | White to light yellow crystalline powder[3] |
| CAS Number | 3847-58-3[3][4] |
The Electronic Landscape: Activating a Seemingly Inert Ring
Aromatic rings are inherently electron-rich and typically undergo electrophilic substitution. However, the strategic placement of powerful electron-withdrawing groups can reverse this polarity, making the ring susceptible to attack by nucleophiles.[5][6] This is the foundational principle behind the reactivity of this compound.
The Dominant Activator: The Nitro Group
The nitro group (–NO₂) is the primary driver of the molecule's reactivity. It deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[7]
-
Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating regions of significant positive charge (electrophilicity) on the ring, particularly at the ortho and para positions.[8][9]
This potent electron-withdrawing capability is crucial for stabilizing the negatively charged intermediate formed during nucleophilic attack, lowering the activation energy of the reaction.[5][10]
The Dual Nature of Halogens
Halogens exhibit a more complex influence, characterized by a push-pull electronic effect:
-
Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the ring inductively.[11]
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi-system, a resonance-donating effect.[7][8]
For halogens, the strong electron-withdrawing inductive effect outweighs their weaker resonance-donating effect, making them deactivating groups in the context of electrophilic aromatic substitution.[11] However, in nucleophilic aromatic substitution, their inductive pull enhances the electrophilicity of the ring carbons to which they are attached.
Caption: Electronic effects of substituents on the aromatic ring.
Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is distinct from SN1 and SN2 reactions, which are unfavorable on sp²-hybridized carbons.[5][6]
-
Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][12] This step is typically the slow, rate-determining step of the reaction.[13]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group, typically a halide ion.[6][12]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Dissecting the Role of Halogens: A Hierarchy of Reactivity
In SNAr reactions, the nature and position of the halogen atom are critical in determining both the rate of reaction and the site of nucleophilic attack (regioselectivity).
Leaving Group Ability: Fluorine's Counterintuitive Excellence
Contrary to SN1 and SN2 reactions where iodide is the best leaving group, the leaving group aptitude in SNAr reactions is typically F > Cl > Br > I .[5] This reversal is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[5]
Positional Analysis and Regioselectivity
The reactivity of each halogen on the this compound ring is dictated by its position relative to the activating nitro group.
-
C4-Fluorine (Para to -NO₂): This is the most activated position. A nucleophilic attack at C4 allows the negative charge of the Meisenheimer complex to be delocalized directly onto the electron-withdrawing nitro group through resonance. This provides substantial stabilization for the intermediate, making this pathway the most kinetically and thermodynamically favorable.
-
C2-Fluorine (Ortho to -NO₂): This position is also activated by the nitro group, as the negative charge of the intermediate can be stabilized via resonance. However, it is sterically hindered by the adjacent, bulky chlorine atom at C3. This steric hindrance raises the activation energy for attack at C2 compared to C4.
-
C3-Chlorine (Meta to -NO₂): This is the least reactive position. When a nucleophile attacks at C3, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group via resonance.[10] The lack of this crucial stabilization makes the intermediate significantly less stable and the reaction at this site highly unfavorable.
Summary of Halogen Reactivity:
| Position | Halogen | Position Relative to -NO₂ | Activating Factors | Deactivating Factors | Predicted Reactivity |
| C4 | Fluorine | Para | Strong resonance stabilization from -NO₂; High C-F bond polarity. | - | Highest |
| C2 | Fluorine | Ortho | Resonance stabilization from -NO₂; High C-F bond polarity. | Steric hindrance from C3-Cl. | Moderate |
| C3 | Chlorine | Meta | Inductive withdrawal. | No resonance stabilization from -NO₂. | Lowest |
Therefore, nucleophilic aromatic substitution on this compound proceeds with high regioselectivity, with the nucleophile preferentially displacing the fluorine atom at the C4 position.[14]
Field-Proven Application: Experimental Protocol
This section provides a representative, self-validating protocol for the regioselective substitution of the C4-fluorine in this compound using morpholine as a nucleophile.
Objective: To synthesize 4-(3-chloro-2-fluoro-6-nitrophenyl)morpholine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Safety Precautions: this compound is corrosive and harmful if swallowed.[1][4] Morpholine is flammable and corrosive. All operations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (concentration approx. 0.5 M).
-
Nucleophile Addition: Begin stirring the mixture and add morpholine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Causality Note: Heating provides the necessary activation energy for the reaction. K₂CO₃ acts as a base to neutralize the HF formed as a byproduct, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Self-Validation: The organic product will partition into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to obtain the pure 4-(3-chloro-2-fluoro-6-nitrophenyl)morpholine.
Caption: Experimental workflow for the synthesis of a substituted nitrobenzene.
Conclusion
The reactivity of this compound is a masterclass in substituent effects in organic chemistry. The powerful electron-withdrawing nitro group is the primary activating force, rendering the aromatic ring highly susceptible to nucleophilic attack. The halogens play distinct and critical roles based on their electronegativity and position. Fluorine, due to its high electronegativity, serves as an excellent leaving group in the SNAr context by making the attached carbon highly electrophilic. The regioselectivity of the reaction is overwhelmingly directed by the positional interplay with the nitro group, favoring substitution at the C4-position where the intermediate Meisenheimer complex is maximally stabilized by resonance. A thorough understanding of these principles enables chemists to utilize this compound as a reliable and selective building block for the synthesis of complex, high-value molecules.
References
- 1. 3847-58-3 | this compound [fluoromart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. quora.com [quora.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 12. youtube.com [youtube.com]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Selective HER2 Inhibitors from 3-Chloro-2,4-difluoronitrobenzene
Abstract
This comprehensive guide provides a detailed framework for the synthesis and evaluation of selective Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors, utilizing 3-Chloro-2,4-difluoronitrobenzene as a key precursor for the aniline fragment. This document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the underlying mechanism of HER2 signaling, provide a strategic overview of the synthesis of quinazoline-based inhibitors, and offer detailed, step-by-step protocols for chemical synthesis, purification, characterization, and in vitro bioactivity assessment. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating potent and selective HER2 inhibitors for cancer research.
Introduction: Targeting HER2 in Oncology
Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in regulating cell growth, differentiation, and survival.[1] In normal tissues, HER2 expression is tightly controlled. However, in 20-30% of invasive breast cancers and certain gastric, ovarian, and lung cancers, the ERBB2 gene is amplified, leading to HER2 protein overexpression.[2] This overexpression results in the formation of hyperactive HER2 homodimers and heterodimers, most potently with HER3, which triggers constitutive activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MAPK cascades.[3][4] This aberrant signaling drives uncontrolled cell proliferation, metastasis, and resistance to apoptosis, correlating with aggressive disease and poor patient prognosis.[2][3]
Small molecule tyrosine kinase inhibitors (TKIs) have emerged as a crucial class of targeted therapies.[5] Unlike monoclonal antibodies that target the extracellular domain of HER2, TKIs are cell-permeable and function by competitively binding to the ATP-binding site within the intracellular kinase domain, thereby blocking the autophosphorylation and activation of the receptor.[6] This action effectively shuts down the downstream signaling cascades that promote tumor growth.[6][7]
Quinazoline-based scaffolds are prevalent among potent EGFR and HER2 inhibitors, including the FDA-approved drug lapatinib.[8][9] A key structural motif for many of these inhibitors is the 4-anilinoquinazoline core. The specific aniline fragment is critical for achieving high potency and selectivity. This compound serves as a versatile starting material for constructing the 3-chloro-4-fluoroaniline moiety, a common feature in several HER2 inhibitors that contributes to optimal binding within the kinase domain. This guide will detail a representative synthetic route to a key quinazoline intermediate embodying this structural feature.
The HER2 Signaling Pathway and Mechanism of Inhibition
HER2 activation is initiated upon its dimerization with other ErbB family members, which leads to the trans-autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphotyrosine residues act as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The HER2/HER3 heterodimer is a particularly potent signaling complex, primarily activating the PI3K/Akt pathway, which is crucial for cell survival.[1][4]
As illustrated in Figure 1, selective HER2 inhibitors act by competitively occupying the ATP-binding pocket of the HER2 kinase domain.[6] This prevents the phosphorylation necessary for receptor activation, thereby halting the downstream PI3K/Akt and MAPK signaling pathways and inhibiting cancer cell proliferation and survival.[10]
Synthetic Strategy Overview
The synthesis of a 4-anilinoquinazoline HER2 inhibitor from this compound typically involves a multi-step process. The overall strategy is to first construct the quinazoline core and the aniline side-chain separately, followed by their coupling via a nucleophilic aromatic substitution (SNAr) reaction.
The key steps are:
-
Preparation of the Aniline Fragment : The starting material, this compound, is not typically used directly. Instead, the commercially available 3-chloro-4-fluoroaniline, which is derived from it via reduction of the nitro group, is the common starting point for this fragment.
-
Synthesis of the Quinazoline Core : A substituted 4-chloroquinazoline is prepared. A common route starts from a substituted anthranilic acid derivative to form a quinazolinone, which is then chlorinated. For this guide, we will focus on the synthesis of an intermediate similar to those used in the synthesis of approved drugs.
-
Coupling Reaction : The aniline fragment is coupled with the 4-chloroquinazoline core. The electron-withdrawing nature of the quinazoline ring system facilitates this SNAr reaction.
-
Final Modifications : Subsequent steps may involve the reduction of a nitro group on the quinazoline core to an amine, which can then be further functionalized.
Detailed Experimental Protocols
This section provides detailed protocols for the synthesis of a key HER2 inhibitor intermediate, N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine , which incorporates the essential structural features for HER2 inhibition.
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 4-Chloro-7-methoxy-6-nitroquinazoline | Commercial Sources | >98% | Key quinazoline core |
| 3-Chloro-4-fluoroaniline | Commercial Sources | >98% | Derived from the topic's starting material |
| Isopropanol (IPA) | Commercial Sources | Anhydrous | Reaction solvent |
| Iron Powder (Fe) | Commercial Sources | Fine grade | Reducing agent |
| Ammonium Chloride (NH4Cl) | Commercial Sources | >99% | Used in reduction step |
| Ethanol (EtOH) | Commercial Sources | Anhydrous | Solvent |
| Tetrahydrofuran (THF) | Commercial Sources | Anhydrous | Solvent |
| Ethyl Acetate (EtOAc) | Commercial Sources | HPLC Grade | For extraction & chromatography |
| Hexanes | Commercial Sources | HPLC Grade | For chromatography |
| Dichloromethane (DCM) | Commercial Sources | HPLC Grade | For chromatography |
| Methanol (MeOH) | Commercial Sources | HPLC Grade | For chromatography |
| Silica Gel | Commercial Sources | 230-400 mesh | For column chromatography |
Protocol 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
This step involves the nucleophilic aromatic substitution (SNAr) coupling of the quinazoline core with the aniline fragment.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-methoxy-6-nitroquinazoline (5.0 g, 20.9 mmol, 1.0 equiv.) and isopropanol (100 mL).
-
Addition of Aniline: Add 3-chloro-4-fluoroaniline (3.36 g, 23.0 mmol, 1.1 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to yield the title compound as a bright yellow solid.
-
Expected Yield: 85-95%.
-
Characterization: The product can be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
This step involves the reduction of the nitro group to a primary amine, a key functional handle for further derivatization.
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the nitro intermediate from the previous step, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (6.0 g, 16.6 mmol, 1.0 equiv.), in a solvent mixture of ethanol (160 mL) and THF (80 mL).[11]
-
Addition of Reagents: Add water (40 mL) and a saturated aqueous solution of ammonium chloride (40 mL) to the suspension at room temperature.[11] Then, add fine iron powder (4.6 g, 82.4 mmol, 5.0 equiv.) in portions to control any initial exotherm.[12]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 3-4 hours.[11] Monitor the reaction by TLC (Eluent: 95:5 DCM/MeOH) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol and THF. Add water (100 mL) to the remaining aqueous solution to precipitate the product.[11]
-
Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane to afford the pure product.[13][14]
-
Drying: Dry the purified solid in a vacuum oven at 50 °C to yield the title compound, N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, as a yellow solid.
-
Expected Yield: 80-90%.[11]
-
Characterization: Confirm the structure and purity using 1H NMR, Mass Spectrometry, and HPLC. The 1H NMR (400 MHz, DMSO-d6) should show characteristic peaks: δ 9.41 (s, 1H), 8.38 (s, 1H), 8.20-8.17 (m, 1H), 7.82-7.80 (m, 1H), 7.41-7.37 (m, 2H), 5.36 (s, 2H, -NH2), 3.97 (s, 3H, -OCH3).[11]
-
Structure-Activity Relationship (SAR) Insights
The design of selective HER2 inhibitors is heavily guided by understanding the interactions between the inhibitor and the amino acid residues in the ATP-binding pocket of the kinase.[8]
| Structural Feature | Contribution to Activity & Selectivity |
| Quinazoline Scaffold | Acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms (N1 and N3) form crucial hydrogen bonds with the hinge region of the kinase domain, anchoring the molecule in the active site.[9] |
| 4-Anilino Moiety | This group projects into a hydrophobic pocket of the active site. The specific substitutions on this ring are critical for determining potency and selectivity against different kinases. |
| 3-Chloro-4-fluoro Substitution | The 3-chloro and 4-fluoro substituents on the aniline ring enhance binding affinity and contribute to selectivity. The fluorine atom can engage in favorable interactions, while the chlorine atom occupies a specific hydrophobic sub-pocket.[8][9] |
| 6-Amino Group | This functional group serves as a key attachment point for side chains that can extend into the solvent-exposed region, improving solubility and allowing for the introduction of moieties that can target specific residues or enhance pharmacokinetic properties. |
| 7-Methoxy Group | The methoxy group can influence the electronic properties of the quinazoline ring and contribute to favorable van der Waals interactions within the binding site. |
Protocol for In Vitro Bioactivity Assessment
To evaluate the inhibitory activity of the synthesized compound against HER2, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[15]
Principle
The assay is performed in two steps. First, the HER2 kinase reaction occurs, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a luciferase reaction. The intensity of the light is proportional to the ADP concentration and, therefore, to the HER2 kinase activity.
Experimental Protocol: HER2 Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a microplate.
-
Reaction Setup: In a 384-well low-volume plate, add the following components in order:
-
1 µL of inhibitor dilution (or 5% DMSO for control wells).[15]
-
2 µL of recombinant human HER2 enzyme diluted in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[15] The optimal enzyme concentration should be determined empirically.
-
2 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at a concentration close to its Km for HER2).[15]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[15]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion
This application guide has outlined a strategic and practical approach for the synthesis of selective HER2 inhibitors, beginning from precursors like this compound. By providing detailed, well-referenced protocols for synthesis, purification, and bioactivity testing, this document serves as a valuable resource for researchers in oncology and medicinal chemistry. The quinazoline scaffold, accessed through the described methods, remains a highly validated and promising framework for the development of next-generation targeted cancer therapies.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Structure–Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. urologyku.com [urologyku.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. A Review on Anticancer Potential and Structure-Activity Relationships (SAR) of Novel EGFR/HER2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Application Note & Protocol: The Strategic Use of 3-Chloro-2,4-difluoronitrobenzene in the Synthesis of Quinolone Antimicrobials
Abstract
Fluoroquinolones are a cornerstone of modern antimicrobial therapy, prized for their broad-spectrum activity and favorable pharmacokinetics.[1] The efficacy of these synthetic antibiotics is intrinsically linked to the specific substitutions on their core quinolone structure. This guide provides an in-depth analysis of the synthesis of the quinolone scaffold, starting from the versatile, yet strategically challenging, building block: 3-Chloro-2,4-difluoronitrobenzene . We will elucidate the chemical principles, provide a detailed, field-tested protocol for the synthesis of a key Ciprofloxacin intermediate, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel antimicrobial agents.
Introduction: The Architectural Significance of this compound
The quinolone family of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inducing bacterial cell death.[2] The "fluoroquinolones," characterized by a fluorine atom at the C-6 position, exhibit enhanced potency and a broader spectrum of activity.[1]
The selection of the initial building block is paramount to the entire synthetic campaign. This compound is a highly strategic starting material due to its pre-installed functionalities, which dictate the regiochemistry of subsequent reactions:
-
Nitro Group (NO₂): A powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It also serves as a masked amino group, which is essential for the formation of the pyridine ring of the quinolone core.
-
Fluorine at C-2 and C-4: These halogens are excellent leaving groups. The fluorine at C-4 is particularly activated by the para-nitro group.
-
Chlorine at C-3: This halogen's position is less activated, making it a stable substituent that will ultimately become the C-8 position in the quinolone scaffold, or it can be a leaving group in later steps depending on the reaction sequence.
This specific arrangement of substituents allows for a controlled, stepwise construction of the quinolone nucleus, making it a valuable, albeit complex, precursor in pharmaceutical synthesis.[3]
Core Synthetic Principles & Mechanistic Logic
The synthesis of a fluoroquinolone from this compound is a multi-step process founded on cornerstone reactions of organic chemistry. The overall strategy involves the initial formation of a substituted aniline, followed by the construction of the bicyclic quinolone core via the Gould-Jacobs reaction, and concluding with the introduction of the C-7 side chain, which is critical for antibacterial activity.
Workflow Overview
The logical progression from the starting material to the final quinolone is visualized below. This workflow emphasizes the sequential transformation of functional groups to build molecular complexity.
Caption: General Synthetic Workflow for Fluoroquinolones.
Key Mechanistic Steps
-
Nitro Group Reduction: The synthesis commences with the reduction of the nitro group to an amine. This is a critical step, as the resulting aniline (3-Chloro-2,4-difluoroaniline) possesses the nucleophilic character required for the subsequent condensation reaction. Standard methods include catalytic hydrogenation (H₂, Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in acidic media.[4]
-
Gould-Jacobs Reaction: This classic and reliable method is used to construct the quinolone ring system.[5]
-
Step A (Condensation): The synthesized 3-Chloro-2,4-difluoroaniline reacts with diethyl ethoxymethylenemalonate (EMME). The nucleophilic aniline attacks the electron-deficient carbon of the double bond of EMME, displacing the ethoxy group to form an enamine intermediate.
-
Step B (Cyclization): The enamine intermediate is heated to high temperatures (typically >240 °C) in a high-boiling solvent like diphenyl ether. This triggers an intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the benzene ring to form the dihydropyridone ring of the quinolone system. The fluorine at C-2 of the original ring is eliminated during this process.
-
-
N-Alkylation & C-7 Substitution:
-
The N-1 position of the quinolone core is typically alkylated (e.g., with an ethyl or cyclopropyl group) to enhance antibacterial activity.[6]
-
The C-7 position is then subjected to a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at this position is displaced by a cyclic amine, most commonly piperazine or its derivatives. This substituent is crucial for interacting with the bacterial enzymes and for the drug's pharmacokinetic properties.[7]
-
-
Ester Hydrolysis: The final step is the saponification (hydrolysis under basic conditions) of the ethyl ester at the C-3 position to the carboxylic acid. This carboxylic acid group is essential for the binding of the quinolone to the DNA gyrase enzyme.[6]
Application Profile: Synthesis of a Ciprofloxacin Precursor
To illustrate the practical application of these principles, we will focus on the synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , a key intermediate in the production of Ciprofloxacin.[8][9]
Caption: Synthesis of the Ciprofloxacin Core Intermediate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from 3-Chloro-2,4-difluoroaniline.
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be observed.
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 3-Chloro-2,4-difluoroaniline | 62872-45-3 | 163.55 |
| Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | 216.22 |
| Diphenyl ether | 101-84-8 | 170.21 |
| Cyclopropyl bromide | 4333-56-6 | 120.98 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethanol, absolute | 64-17-5 | 46.07 |
Step-by-Step Methodology
Part A: Condensation and Thermal Cyclization
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine 3-Chloro-2,4-difluoroaniline (16.35 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Initial Condensation: Heat the mixture at 130-140 °C for 2 hours. Ethanol will be generated and can be collected in the Dean-Stark trap. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
Expert Insight: Ensuring the removal of ethanol drives the equilibrium towards the formation of the enamine intermediate, maximizing the yield.
-
-
Cyclization Setup: After the initial condensation, carefully add diphenyl ether (100 mL) to the reaction mixture. Equip the flask for distillation.
-
Thermal Cyclization: Heat the mixture to 245-255 °C. The solution will turn darker. Maintain this temperature for 1.5 hours. Diethyl ether will distill off as the reaction proceeds.
-
Isolation of Intermediate: Cool the reaction mixture to below 100 °C. Add hexane (150 mL) to precipitate the product. Stir for 30 minutes at room temperature.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with hexane (2 x 50 mL) to remove the diphenyl ether, and then with ethanol (2 x 30 mL). Dry the solid under vacuum to yield Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The expected yield is typically 75-85%.
Part B: N-Alkylation with Cyclopropyl Group
-
Reaction Setup: In a 500 mL flask, suspend the product from Part A (e.g., ~21.4 g, 0.075 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).
-
Addition of Alkylating Agent: Add cyclopropyl bromide (13.6 g, 0.113 mol) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 80-85 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC.
-
Trustworthiness Note: Using anhydrous DMF and K₂CO₃ is critical. The presence of water can lead to side reactions and lower the yield of the desired N-alkylated product.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (500 mL) with stirring. A solid will precipitate.
-
Isolation and Purification: Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C. The expected yield of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is typically >90%.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of complex fluoroquinolone antimicrobials. Through a logical sequence of nitro-group reduction, Gould-Jacobs cyclization, N-alkylation, and nucleophilic substitution, this starting material can be efficiently converted into high-value pharmaceutical intermediates. The protocols and insights provided herein offer a robust framework for researchers to leverage this key building block in the development of next-generation antibiotics.
References
- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 6. youtube.com [youtube.com]
- 7. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-2,4-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Polysubstituted Nitroarene
3-Chloro-2,4-difluoronitrobenzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a powerful electron-withdrawing nitro group that activates the benzene ring to nucleophilic aromatic substitution (SNAr). The strategic placement of three halogen atoms—two fluorine and one chlorine—at positions ortho, meta, and para to the nitro group offers a platform for selective functionalization, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the principles governing SNAr reactions on this substrate and detailed protocols for its reaction with common classes of nucleophiles.
Mechanistic Insights and Regioselectivity
The SNAr reaction is a two-step addition-elimination process. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.[1][2]
The reactivity and regioselectivity of SNAr on this compound are dictated by two primary factors:
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic attack but powerfully activates it for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. The meta position is significantly less activated.[3]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[2][3] Consequently, the reactivity of halogens as leaving groups is governed by their ability to stabilize the transition state through their inductive electron-withdrawing effect, rather than by the strength of the carbon-halogen bond. This leads to a reactivity trend of F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions.[3]
For this compound:
-
The fluorine atom at C-4 is in the para position to the nitro group and is highly activated.
-
The fluorine atom at C-2 is in the ortho position and is also highly activated.
-
The chlorine atom at C-3 is in the meta position and is comparatively unreactive under typical SNAr conditions.
Therefore, nucleophilic attack will occur selectively at the C-2 and C-4 positions, leading to the displacement of a fluoride ion. The precise ratio of C-2 to C-4 substitution can be influenced by steric factors (the ortho position is more hindered) and the specific reaction conditions and nucleophile used.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
Safety Precautions: this compound and related nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol details a typical procedure for the mono-substitution of a fluorine atom with a secondary amine. The reaction generally proceeds preferentially at the less sterically hindered C-4 position.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of DMF or DMSO.
-
Add the amine nucleophile (e.g., morpholine, 1.1 - 1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HF formed during the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted product.
Caption: Experimental workflow for amine substitution.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes the synthesis of an aryl ether via SNAr. The alkoxide can be generated in situ or prepared beforehand.
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF or DMF.
-
Add the alcohol (e.g., methanol, 1.5 eq) to the solvent.
-
Carefully add NaH (1.2 eq) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of the same anhydrous solvent to the alkoxide solution.
-
Stir the reaction at room temperature or heat gently (e.g., to 60 °C) and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)
This protocol outlines the formation of an aryl sulfide. Thiols are generally excellent nucleophiles for SNAr reactions.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) or K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Slowly add the thiol (e.g., thiophenol, 1.1 eq) to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Summary: Reaction Conditions and Regioselectivity
The choice of nucleophile and reaction conditions can influence the outcome of the reaction. The following table provides a general guide.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Expected Major Product |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMF, DMSO, EtOH | 25 - 80 | Substitution at C-4 |
| Alcohols/Phenols | NaH, K₂CO₃, t-BuOK | THF, DMF | 0 - 60 | Substitution at C-4 |
| Thiols/Thiophenols | K₂CO₃, NaH, NaOH | DMF, Acetone | 0 - 25 | Substitution at C-4 |
Note: While C-4 substitution is generally favored due to reduced steric hindrance, mixtures of C-2 and C-4 isomers are possible. The exact ratio should be determined experimentally.
Applications in Drug Development
The functionalized products derived from this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, the resulting nitroarenes can be readily reduced to anilines, which are precursors to a vast array of heterocyclic compounds, including quinolones, an important class of antibiotics.[4] The ability to selectively introduce diverse functionalities via SNAr makes this substrate a key component in building molecular complexity for drug discovery programs.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Chloro-2,4-difluoronitrobenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic introduction of molecular complexity is paramount. Polyfunctional aromatic scaffolds serve as critical starting points for the synthesis of novel active compounds. 3-Chloro-2,4-difluoronitrobenzene is one such scaffold, a highly activated aryl halide poised for selective functionalization via nucleophilic aromatic substitution (SNAr).
The convergence of three distinct halogen substituents (one chlorine and two fluorines) and a potent electron-withdrawing nitro group (-NO₂) creates a unique reactivity profile. The nitro group, positioned at C1, profoundly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the ortho (C2) and para (C4) positions, where the negative charge of the intermediate can be effectively delocalized onto the nitro group.[1][2][3] This electronic arrangement sets the stage for highly regioselective substitution reactions, offering a reliable handle for medicinal chemists and process development professionals to introduce diverse functionalities.
This guide provides a comprehensive overview of the principles and practical protocols for employing this compound in SNAr reactions. We will delve into the mechanistic underpinnings that govern its reactivity and regioselectivity, followed by detailed, field-proven protocols for its reaction with amine, oxygen, and sulfur nucleophiles.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is foundational to safe and effective experimental design.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClF₂NO₂ | [4] |
| Molecular Weight | 193.54 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 41-43 °C | [5][6][7] |
| Boiling Point | ~243 °C (Predicted) | [5][6][7] |
| Solubility | Soluble in methanol, DMF, DMSO, acetone | [5][7] |
| CAS Number | 3847-58-3 | [4][5] |
Safety and Handling: A Prerequisite for Success
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazards: Corrosive and harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4][6][7]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling: Avoid breathing dust, mist, or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[5][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
The Science of Substitution: Mechanism and Regioselectivity
The utility of this compound hinges on predictable and selective reactions. This predictability is grounded in the well-established SNAr mechanism.
The Addition-Elimination Pathway
Unlike aliphatic substitutions (SN1/SN2), SNAr reactions on aryl halides proceed via a two-step addition-elimination mechanism.[2][11][12]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a halogen. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][12] The aromaticity of the ring is temporarily broken in this rate-determining step.[11]
-
Elimination of Leaving Group: The aromaticity is restored in a rapid second step, where the leaving group (a halide ion) is expelled.[11]
Caption: The SNAr Addition-Elimination Mechanism.
Predicting the Site of Attack: Regioselectivity
The key to using this compound effectively is controlling which of the three halogens is replaced. The regioselectivity is governed by two primary factors:
-
Electronic Activation: The electron-withdrawing nitro group at C1 activates the ring for nucleophilic attack. This effect is strongest at the ortho (C2) and para (C4) positions. The halogen at the meta position (C3) is significantly less activated.[2] Therefore, the chlorine at C3 is expected to be unreactive under typical SNAr conditions.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is the initial nucleophilic attack. The stability of the Meisenheimer complex is enhanced by more electronegative halogens that can inductively withdraw electron density. Consequently, the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 3. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
- 4. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(3847-58-3) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Difluoronitrobenzene(369-34-6) 1H NMR spectrum [chemicalbook.com]
- 10. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 11. 2-氯-1-氟-4-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 3-Chloro-2,4-difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated heterocycles are a cornerstone of modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability.[1][2][3] 3-Chloro-2,4-difluoronitrobenzene has emerged as a versatile and highly reactive building block for the construction of these valuable molecular scaffolds. This document provides an in-depth guide to its application, detailing the underlying chemical principles, step-by-step synthetic protocols for key heterocyclic systems, and the rationale behind experimental design choices.
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into heterocyclic structures is a widely employed strategy in drug discovery.[3] The unique properties of the fluorine atom—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Benefits include:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[2]
-
Increased Binding Affinity: Fluorine and fluoroalkyl groups can modulate the electronic properties of a molecule, leading to stronger interactions with protein targets.[1]
-
Improved Membrane Permeability: Selective fluorination can increase the lipophilicity of a compound, facilitating its passage across biological membranes.[4]
Heterocyclic scaffolds like quinolines, quinoxalines, and phenothiazines are prevalent in approved drugs.[4][5] The synthesis of fluorinated analogues of these structures is therefore of significant interest. This compound serves as an ideal starting material for this purpose due to its highly activated aromatic system.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing nitro group (-NO₂) deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic attack.
This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, this corresponds to the C2-F, C4-F, and C3-Cl positions. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex .[6][7] The subsequent loss of a halide leaving group restores aromaticity.
Regioselectivity of Nucleophilic Attack
The presence of three potential leaving groups (two fluorine atoms and one chlorine atom) raises the question of regioselectivity. The general order of reactivity in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions.[8] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[9]
-
Position C4 (para to -NO₂): This position is the most activated site for nucleophilic attack. The negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, providing significant stabilization. Therefore, monosubstitution reactions will predominantly occur at the C4-fluorine.
-
Position C2 (ortho to -NO₂): This position is also highly activated. The negative charge can be similarly stabilized by the adjacent nitro group.
-
Position C3 (meta to -NO₂): The chlorine at this position is the least activated of the three halogens, as the negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance.[6]
By carefully selecting the nucleophile and controlling reaction conditions (stoichiometry, temperature), chemists can achieve selective mono- or di-substitution, leading to a diverse array of heterocyclic products.
Synthetic Protocols and Applications
The following protocols provide detailed, field-proven methodologies for synthesizing important fluorinated heterocyclic cores from this compound.
Application 1: Synthesis of Fluorinated Quinoxaline Derivatives
Quinoxalines are important bicyclic heterocycles with a wide range of biological activities.[10] This protocol describes the synthesis of a 6-chloro-5,7-difluoroquinoxaline derivative, a scaffold of interest in materials science and medicinal chemistry.[10][11] The process involves a regioselective SNAr reaction followed by reductive cyclization.
Workflow Diagram: Synthesis of a Fluorinated Quinoxaline
Caption: Workflow for the synthesis of a fluorinated quinoxaline derivative.
Protocol 1: Synthesis of N-(2-Amino-4-chloro-3,5-difluorophenyl)acetamide
This protocol details the initial SNAr reaction and subsequent reduction/cyclization sequence.
| Parameter | Value | Notes |
| Reactants | This compound (1 equiv.), o-Phenylenediamine (1.1 equiv.) | Ensure high purity of starting materials. |
| Base | Potassium Carbonate (K₂CO₃) (2.5 equiv.) | Anhydrous base is crucial for the reaction. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use anhydrous grade solvent. |
| Temperature | 80-100 °C | Monitor reaction progress by TLC or LC-MS. |
| Reaction Time | 4-8 hours | Reaction is typically complete when the starting nitrobenzene is consumed. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.0 g, 4.77 mmol), o-phenylenediamine (0.57 g, 5.25 mmol), and anhydrous potassium carbonate (1.65 g, 11.93 mmol).
-
Solvent Addition: Add anhydrous DMSO (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water (100 mL). The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate N-(2-nitro-4-chloro-3,5-difluorophenyl)benzene-1,2-diamine.
-
Reductive Cyclization:
-
Suspend the crude intermediate in a mixture of ethanol (30 mL) and water (10 mL).
-
Add iron powder (5 equiv.) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours until the yellow color disappears.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
To the filtrate, add a 40% aqueous solution of glyoxal (1.2 equiv.) and a few drops of acetic acid.
-
Stir at room temperature for 1 hour.
-
Concentrate the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude quinoxaline product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application 2: Synthesis of Fluorinated Phenothiazine Derivatives
Phenothiazines are a class of heterocyclic compounds known for their antipsychotic and antihistaminic properties. This protocol outlines a one-pot synthesis of a dichlorodifluorophenothiazine derivative via a double SNAr reaction with a substituted aminothiophenol.
Reaction Mechanism: Formation of a Phenothiazine Core
Caption: Mechanism for phenothiazine synthesis via double SNAr.
Protocol 2: One-Pot Synthesis of a Dichlorodifluorophenothiazine
| Parameter | Value | Notes |
| Reactants | This compound (1 equiv.), 2-Amino-5-chlorobenzenethiol (1.05 equiv.) | The aminothiophenol can be sourced commercially or synthesized. |
| Base | Sodium Hydride (NaH), 60% dispersion in oil (2.2 equiv.) | Handle NaH with extreme care under an inert atmosphere. |
| Solvent | Tetrahydrofuran (THF) | Use anhydrous, inhibitor-free THF. |
| Temperature | 0 °C to Reflux | Initial deprotonation is performed at low temperature. |
| Reaction Time | 12-24 hours | The reaction can be slow; monitor by LC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (30 mL).
-
Base Addition: Carefully add sodium hydride (60% dispersion, 2.2 equiv.) to the THF. Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Addition: Dissolve 2-amino-5-chlorobenzenethiol (1.05 equiv.) in a small amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete deprotonation of both the thiol and the amine.
-
Substrate Addition: Add a solution of this compound (1 equiv.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the formation of the product by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure dichlorodifluorophenothiazine derivative.
Conclusion and Outlook
This compound is a powerful and versatile reagent for accessing a wide range of fluorinated heterocyclic compounds. By leveraging the principles of nucleophilic aromatic substitution, researchers can selectively introduce nucleophiles to build complex molecular architectures. The protocols detailed herein provide a solid foundation for the synthesis of quinoxalines and phenothiazines, scaffolds that continue to be of immense interest in drug discovery and materials science. The strategic application of this building block will undoubtedly continue to fuel innovation in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and FET Properties of Fluorinated Quinoxaline Derivatives [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating 3-Chloro-2,4-difluoronitrobenzene Reactions
Welcome to the technical support center for reactions involving 3-Chloro-2,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nucleophilic aromatic substitution (SNAr) reactions with this versatile but sometimes challenging substrate. The inherent low solubility of this compound in many common solvents can often lead to sluggish or incomplete reactions. This resource provides in-depth, field-proven insights and protocols to overcome these challenges, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and reactivity of this compound.
Q1: Why is this compound a good substrate for SNAr, and what makes it challenging to use?
A1: this compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group and the two fluorine atoms. These groups activate the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The primary challenge lies in its limited solubility in many common organic solvents, which can lead to heterogeneous reaction mixtures and consequently, poor reaction rates and yields.
Q2: In which solvents is this compound soluble?
A2: Based on available data, this compound is known to be soluble in methanol.[1][3] For reactions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and sulfolane are frequently employed for similar halogenated nitroaromatics, as they possess a high dielectric constant and are excellent at solvating both the substrate and the charged intermediates in SNAr reactions.[4][5][6]
Q3: My reaction with this compound is very slow or not proceeding to completion. What are the likely causes?
A3: The most probable cause is poor solubility of the starting material. If the substrate is not fully dissolved, the reaction is limited to the solid-liquid interface, drastically reducing the effective concentration and reaction rate. Other potential issues include insufficient reaction temperature, a nucleophile that is not strong enough, or the presence of moisture, which can deactivate strong bases often used in these reactions.[7]
Q4: Can I use protic solvents like ethanol or water for my reaction?
A4: While this compound shows some solubility in methanol, using protic solvents in SNAr reactions is generally discouraged. Protic solvents can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[7][8] However, in some green chemistry applications, aqueous systems with additives like hydroxypropyl methylcellulose (HPMC) have been shown to facilitate SNAr reactions under mild conditions.[9]
Troubleshooting Guide: Overcoming Solubility Issues
When faced with a low-yielding or failed reaction involving this compound, a systematic approach to troubleshooting is essential. The following sections provide detailed strategies to address solubility-related problems.
Issue 1: Poor Substrate Solubility and Low Reaction Conversion
The most common hurdle is the failure of the reaction to go to completion due to the starting material not being fully dissolved.
Causality: In an SNAr reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. If the substrate has limited solubility, its effective concentration in the solution phase is low, leading to a slow reaction rate. This can be mistaken for low reactivity, but it is often a mass transfer limitation.
Solutions:
-
Solvent System Optimization:
-
High-Boiling Polar Aprotic Solvents: These are the first choice for SNAr reactions. They effectively solvate the polar substrate and the charged Meisenheimer intermediate.[10] Increasing the reaction temperature in these solvents can also enhance solubility and reaction rates.
-
Co-solvent Systems: If the substrate is poorly soluble in a primary solvent, adding a co-solvent can significantly improve solubility.[11][12] The goal is to create a solvent mixture that balances the solubility of both the nonpolar aromatic substrate and the often ionic nucleophile.
-
-
Phase-Transfer Catalysis (PTC):
-
This technique is exceptionally useful when dealing with a nucleophile that is soluble in an aqueous or solid phase and a substrate that is soluble in an organic phase.[13][14] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile into the organic phase to react with the substrate.[2]
-
-
Sonication:
-
Applying ultrasonic energy to the reaction mixture can help break down solid aggregates of the substrate, increasing the surface area and promoting dissolution. This can be particularly effective for initiating reactions with poorly soluble starting materials.[15]
-
Data Presentation: Solvent Selection Guide for SNAr Reactions
The following table provides a summary of commonly used solvents and their properties relevant to SNAr reactions.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages & Considerations |
| DMSO | Polar Aprotic | 189 | 47 | Excellent solvating power for polar and nonpolar compounds. Hygroscopic. |
| DMF | Polar Aprotic | 153 | 37 | Good alternative to DMSO, lower boiling point. Can decompose at high temperatures. |
| Sulfolane | Polar Aprotic | 285 | 43 | High thermal stability, suitable for high-temperature reactions.[4] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Lower boiling point, easier to remove. May have lower solvating power for some substrates. |
| Toluene | Nonpolar | 111 | 2.4 | Often used in biphasic PTC systems as the organic phase. |
| Methanol | Polar Protic | 65 | 33 | Can solvate the substrate but may reduce nucleophilicity.[1][3] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows to overcome solubility issues.
Protocol 1: SNAr Reaction Using a Co-solvent System
This protocol describes a general procedure for a reaction with an amine nucleophile using a DMF/Toluene co-solvent system.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of DMF and Toluene (e.g., 1:1 v/v) to dissolve the substrate. Gentle warming may be required.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: SNAr Reaction Using Phase-Transfer Catalysis
This protocol is suitable for reactions where the nucleophile is an inorganic salt (e.g., sodium azide).
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Aqueous Phase: In a separate beaker, dissolve the nucleophilic salt (e.g., NaN₃, 1.5 eq) in water.
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) to the toluene solution.
-
Reaction: Combine the organic and aqueous phases in the reaction flask. Stir the biphasic mixture vigorously at 60-80 °C. The vigorous stirring is crucial for efficient phase transfer.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purification: Purify the product as needed.
Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental workflows described above.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Caption: Phase-Transfer Catalysis (PTC) experimental workflow.
References
- 1. 3847-58-3 | this compound [fluoromart.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in Nucleophilic Aromatic Substitution of 3-Chloro-2,4-difluoronitrobenzene
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-2,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. The question-and-answer format directly addresses specific issues, offering not just protocols but also the underlying scientific principles to empower you to troubleshoot effectively.
Introduction: The Challenge of Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a powerful tool in organic synthesis, particularly for constructing C-N, C-O, and C-S bonds on aromatic rings.[1] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack.[2][3][4] In substrates like this compound, the nitro group, positioned ortho and para to the fluorine and chlorine atoms respectively, significantly enhances the electrophilicity of the aromatic ring.
The primary challenge with this substrate lies in controlling the regioselectivity of the substitution. With three potential leaving groups (one chlorine and two fluorine atoms), the reaction can yield a mixture of products, complicating purification and reducing the yield of the desired compound. This guide will provide you with the expertise to control these outcomes.
Troubleshooting Guide & FAQs
Question 1: Why am I observing a mixture of products where the nucleophile has displaced a fluorine atom instead of the chlorine atom?
This is the most common issue encountered with this compound. The regioselectivity of SNAr reactions is a delicate balance of several factors.
Answer:
The substitution of fluorine over chlorine is often observed due to the high electronegativity of fluorine. This makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[5] The rate-determining step in an SNAr reaction is typically the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][6] The strong electron-withdrawing nature of fluorine accelerates this initial attack.
Key Factors Influencing Regioselectivity:
-
Nature of the Nucleophile: Hard nucleophiles (e.g., alkoxides, primary amines) often favor substitution at the more electrophilic carbon, which is typically the one bearing the fluorine atom. Softer, more polarizable nucleophiles (e.g., thiols) may show a higher preference for displacing the chlorine atom.
-
Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and NMP are commonly used for SNAr reactions as they can solvate the cation of the nucleophilic salt and leave the anion more reactive.[7] However, in the case of competing fluoride and chloride displacement, nonpolar solvents can surprisingly enhance selectivity for substitution at a specific position.[8] This is attributed to the formation of a more organized, six-membered polar transition state in nonpolar media.[8]
-
Temperature: Higher reaction temperatures can lead to a loss of selectivity, favoring the thermodynamically more stable product, which may not be the desired regioisomer. Running the reaction at the lowest feasible temperature is generally advisable.
Troubleshooting Steps:
-
Solvent Screening: If you are observing a mixture of regioisomers, a solvent screen is highly recommended. Start with a nonpolar solvent like toluene or xylene and compare the results with a polar aprotic solvent like DMF or DMSO.[7][8]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress carefully.
-
Choice of Base: If your nucleophile requires deprotonation, the choice of base can influence the outcome. A bulky, non-nucleophilic base might offer better selectivity.
Question 2: I am trying to selectively displace the chlorine atom. How can I achieve this?
Answer:
Achieving selective displacement of the chlorine atom in the presence of two activating fluorine atoms requires careful optimization of reaction conditions.
Controlling Factors for Chlorine Displacement:
| Parameter | Recommendation for Chlorine Selectivity | Rationale |
| Solvent | Nonpolar aprotic (e.g., Toluene, Xylene) | Promotes a more ordered transition state that can favor substitution at the less sterically hindered chlorine position.[8] |
| Nucleophile | Soft, polarizable nucleophiles (e.g., thiophenols) | Softer nucleophiles are more sensitive to the polarizability of the leaving group and may favor chlorine displacement. |
| Temperature | Lower temperatures (0 °C to room temperature) | Minimizes side reactions and enhances kinetic control, which can favor the desired pathway. |
| Base | Weak, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | A milder base can help to control the reactivity of the nucleophile and improve selectivity. |
Experimental Protocol for Selective Chlorine Displacement (Example with a Thiophenol Nucleophile):
-
To a solution of this compound (1.0 eq) in toluene, add the thiophenol nucleophile (1.1 eq).
-
Add a mild base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Question 3: My reaction is producing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
Answer:
The formation of dark, polymeric byproducts is often indicative of side reactions such as the formation of dinitro-ether or amine-bridged compounds, especially when using nucleophiles like phenols or anilines. These side reactions can be promoted by strong bases and high temperatures.
Potential Causes and Solutions:
-
Excessive Base: Using a strong base in excess can lead to the deprotonation of the product, which can then act as a nucleophile itself, leading to polymerization.
-
Solution: Use a stoichiometric amount of a weaker base (e.g., K₂CO₃) or a non-nucleophilic organic base (e.g., DBU).
-
-
High Temperature: Elevated temperatures can accelerate the rate of side reactions.
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Presence of Oxygen: In some cases, oxidative side reactions can contribute to the formation of colored impurities.
-
Solution: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 4: I am attempting a sequential SNAr reaction to displace multiple halogens. What is the expected order of reactivity?
Answer:
In a sequential SNAr on this compound, the general order of reactivity is typically the displacement of one of the fluorine atoms first, followed by the other fluorine, and finally the chlorine.[9]
dot
Caption: Expected order of halogen displacement in sequential SNAr.
However, this order can be influenced by the nature of the nucleophile and the reaction conditions. After the first substitution, the electron-donating character of the newly introduced group can deactivate the ring towards further nucleophilic attack, making subsequent substitutions more challenging.
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways in the initial SNAr reaction with a generic nucleophile (Nu⁻).
dot
Caption: Competing nucleophilic attack sites on the substrate.
Conclusion
Successfully managing side reactions in the nucleophilic aromatic substitution of this compound hinges on a thorough understanding of the interplay between the substrate, nucleophile, solvent, and temperature. By carefully selecting reaction conditions, particularly the solvent and temperature, researchers can significantly influence the regioselectivity of the reaction and minimize the formation of unwanted byproducts. This guide provides a starting point for troubleshooting and optimizing your synthetic procedures.
References
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Derived from 3-Chloro-2,4-difluoronitrobenzene
As a foundational building block in medicinal chemistry and materials science, 3-Chloro-2,4-difluoronitrobenzene is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions where the fluorine atoms reside. The chlorine at the meta position (C-3) is significantly less activated.[1][2] This inherent reactivity, while synthetically useful, often leads to complex crude product mixtures containing starting materials, isomeric products, and over-reacted species. This guide provides practical, field-tested strategies and troubleshooting advice to navigate these purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when running an SNAr reaction with this compound?
A1: The impurity profile is highly dependent on your reaction conditions (temperature, stoichiometry, and reaction time). However, the most common species to anticipate are:
-
Unreacted Starting Material: this compound (MP: 41-43°C) can be persistent, especially in incomplete reactions.[3]
-
Isomeric Products: Since both the C-2 and C-4 fluorine atoms are activated by the nitro group, you may form a mixture of isomers if your nucleophile is not perfectly selective. The para-substituted product is often favored, but the ortho-substituted isomer is a common byproduct.
-
Disubstituted Products: If more than one equivalent of the nucleophile is used or if the reaction is forced with high heat or extended time, you risk substitution at both the C-2 and C-4 positions.
-
Hydrolysis Products: If water is present, particularly under basic conditions, you may see the formation of corresponding nitrophenols.
-
Residual Solvents: SNAr reactions frequently employ high-boiling polar aprotic solvents like DMSO, DMF, or NMP. These are notoriously difficult to remove and can complicate purification and analysis.[4]
Q2: My reaction seems to have worked based on TLC/LCMS, but the crude product is a stubborn oil instead of the expected solid. What's my first step?
A2: This phenomenon, known as "oiling out," is very common. It typically occurs when the melting point of your product is depressed by the presence of impurities or residual solvent. Do not immediately resort to chromatography.
-
Solvent Removal: First, ensure all volatile organics are gone. Then, focus on removing high-boiling solvents. A highly effective method is to dilute the mixture with ethyl acetate or another suitable solvent, wash repeatedly (5-7 times) with brine (saturated NaCl solution), dry the organic layer, and reconcentrate. This partitions the highly polar solvent (e.g., DMSO) into the aqueous phase.[4][5]
-
Trituration: Attempt to induce crystallization by trituration. Add a poor solvent (one in which your product is insoluble, like hexanes or diethyl ether) to the oil and vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This can provide the energy needed for nucleation.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) and add silica gel. Evaporate the solvent to create a dry, free-flowing powder. This prepares the sample for chromatography and breaks up the oily matrix.
Q3: What is the best general-purpose purification technique for products from this starting material?
A3: A multi-step approach is often best.
-
Aqueous Work-up: Begin with a robust liquid-liquid extraction to remove inorganic salts and high-boiling solvents as described above.
-
Crystallization/Recrystallization: This should be your next consideration. It is a powerful, scalable, and cost-effective technique for removing many impurities.[6] Nitroaromatic compounds often crystallize well from alcoholic solvents like ethanol or isopropanol.[7][8]
-
Column Chromatography: This is the final step if crystallization fails or does not provide sufficient purity. Given the fluorinated nature of the compounds, specialized chromatography techniques may be required for difficult separations.
Section 2: Troubleshooting Purification Workflows
This section provides in-depth solutions to specific experimental challenges.
Crystallization & Recrystallization
Issue: My product "oils out" during cooling instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure product. The impurities lower the melting point, making it behave like a liquid instead of a solid.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting "oiling out".
Issue: Impurities are co-crystallizing with my product.
-
Causality: This occurs when the impurities have very similar solubility profiles to the desired product or when crystallization happens too quickly, trapping impurities within the crystal lattice.
-
Solutions:
-
Slow Down Cooling: Rapid crystal growth is the primary culprit. After dissolving your compound in the minimum amount of boiling solvent, allow it to cool to room temperature undisturbed, then transfer to a 4°C refrigerator. Avoid placing the hot solution directly into an ice bath.
-
Change Solvent System: A different solvent may have a better solubility differential between your product and the impurity. Consult the table below for starting points.
-
Perform a Pre-Purification Step: If an impurity is present in a large amount (>10%), consider a quick filtration through a small plug of silica gel with a non-polar solvent (like hexanes/ethyl acetate) to remove the bulk of it before attempting recrystallization.
-
| Solvent System | Good For... | Cautions & Considerations |
| Ethanol or Methanol | General purpose for polar nitroaromatics. | Highly effective for many SNAr products. Methanol can sometimes be too good a solvent, leading to lower recovery.[8][9] |
| Isopropanol (IPA) | Less polar than EtOH/MeOH; good for products that are too soluble in them. | Lower volatility requires longer drying times. |
| Toluene | Aromatic products with moderate polarity. | Higher boiling point can be beneficial for dissolving stubborn solids. |
| Ethyl Acetate / Hexanes | Non-polar to moderately polar products. | A powerful co-solvent system. Dissolve in minimal hot EtOAc, then add hot hexanes until turbidity appears. |
| Water | Highly polar, water-soluble products (rare). | Can produce exceptionally pure material but is difficult to work with. Use as a last resort.[7] |
| Table 1: Common solvents for the recrystallization of nitroaromatic compounds. |
Column Chromatography
Issue: I can't get good separation between my product and the unreacted starting material.
-
Causality: this compound and its monosubstituted derivatives often have similar polarities, making separation on standard silica gel challenging.
-
Solutions:
-
Shallow Gradient Elution: Avoid isocratic (single solvent mixture) elution. Start with a very low polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes) and increase the polarity very slowly. This will help resolve closely-eluting spots.
-
Use a Different Stationary Phase: For challenging separations involving fluorinated compounds, standard silica may not be optimal. Consider fluorinated stationary phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro). These phases offer alternative selectivity based on interactions with the fluorine atoms in your analytes.[10] The retention of fluorinated compounds on these phases is often proportional to their fluorine content, allowing for separation from non-fluorinated or less-fluorinated analogues.[10][11]
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C8 or C18 silica) can be highly effective. Pairing a C8 column with a fluorinated eluent like trifluoroethanol has been shown to provide excellent separation of fluorinated molecules based on their fluorine content percentage.[12]
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | - Improper mobile phase polarity.- Compounds have very similar Rf values. | - Run a shallow gradient elution.- Try a different solvent system (e.g., DCM/Methanol or Toluene/Acetone).- Switch to a specialized stationary phase (e.g., fluorinated silica, C18).[10] |
| Product Streaking / Tailing | - Compound is too polar for the solvent system.- Compound is acidic or basic.- Overloading the column. | - Increase mobile phase polarity.- Add a modifier: 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine for basic compounds.- Reduce the amount of material loaded onto the column. |
| Product Won't Elute | - Compound is highly polar and strongly adsorbed to silica. | - Switch to a more polar mobile phase (e.g., 10-20% Methanol in DCM).- Consider reverse-phase chromatography. |
| Table 2: Troubleshooting guide for flash chromatography of SNAr products. |
Section 3: Key Experimental Protocols
Protocol 3.1: General Work-up for Removing High-Boiling Solvents (e.g., DMSO)
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (or another water-immiscible solvent) and an equal volume of water.
-
Shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with water (2x) and then saturated brine (3-5x). The repeated brine washes are critical for pulling the highly polar solvent out of the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
Protocol 3.2: Systematic Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent from Table 1 (e.g., ethanol, isopropanol, toluene, ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good; discard and try another.
-
If the solid is insoluble at room temperature, heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid fully dissolves at the boiling point.
-
Remove the tube from the heat and allow it to cool slowly to room temperature.
-
Place the tubes that show crystal formation into an ice bath for 30 minutes to maximize recovery.
-
The solvent that yields a high quantity of pure-looking crystals with minimal soluble impurities is your ideal recrystallization solvent.
Protocol 3.3: Decision-Making Workflow for Purification Strategy
This diagram outlines a logical path for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 3847-58-3 | this compound [fluoromart.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Page loading... [wap.guidechem.com]
- 10. silicycle.com [silicycle.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions of 3-Chloro-2,4-difluoronitrobenzene
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 3-Chloro-2,4-difluoronitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for optimizing nucleophilic aromatic substitution (SNAr) reactions involving this versatile synthetic intermediate. Our focus is to empower you with the scientific rationale behind experimental parameter selection, particularly temperature and reaction time, to achieve high yield and regioselectivity.
Understanding the Reactivity of this compound
This compound is a highly activated substrate for SNAr reactions due to the presence of a strong electron-withdrawing nitro group (-NO₂). This group significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. The molecule presents three potential leaving groups for substitution: a chlorine atom at the C3 position and two fluorine atoms at the C2 and C4 positions.
The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. The high electronegativity of fluorine is more effective at stabilizing this intermediate through inductive effects.
The nitro group at C1 exerts its activating effect most strongly at the ortho (C2) and para (C4) positions through resonance stabilization of the Meisenheimer complex. The meta position (C3) is not activated by resonance, only by a weaker inductive effect. Therefore, nucleophilic attack will preferentially occur at the C2 and C4 positions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to be substituted in this compound?
A1: In most SNAr reactions, a fluorine atom will be substituted before the chlorine atom due to its superior ability to stabilize the intermediate Meisenheimer complex through its strong electron-withdrawing inductive effect. Between the two fluorine atoms, the one at the C4 position (para to the nitro group) is generally more reactive than the one at the C2 position (ortho to the nitro group) due to less steric hindrance. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Q2: How does temperature affect the SNAr reaction of this compound?
A2: Temperature has a significant impact on the reaction rate. As with most chemical reactions, increasing the temperature will generally increase the rate of substitution. However, excessively high temperatures can lead to side reactions, such as decomposition of the starting material or the product, or the formation of undesired isomers. For less reactive nucleophiles, higher temperatures may be necessary to achieve a reasonable reaction rate. It is crucial to find an optimal temperature that balances reaction speed with product purity.
Q3: What is the typical range for reaction time, and how do I know when the reaction is complete?
A3: Reaction times can vary widely, from a few hours to over 24 hours, depending on the nucleophilicity of the attacking species, the solvent used, and the reaction temperature. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Monitoring will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts from prolonged reaction times or subsequent reactions.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Disubstitution: If the reaction is left for too long or at too high a temperature, a second halogen may be substituted, especially with highly reactive nucleophiles.
-
Reaction with the solvent: In some cases, the solvent (e.g., DMSO) can decompose at high temperatures and react with the substrate.
-
Formation of regioisomers: Depending on the reaction conditions, you may get a mixture of products where the nucleophile has substituted at different positions.
-
Decomposition: Highly activated nitroaromatics can be susceptible to decomposition at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Presence of water in the reaction mixture. | 1. Use a stronger base to deprotonate the nucleophile if applicable. Consider using a more nucleophilic reagent.2. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and side reactions.3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP to better solvate the nucleophile and accelerate the reaction.4. Ensure all reagents and solvents are anhydrous, as water can protonate the nucleophile and reduce its reactivity. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high, leading to substitution at less reactive sites.2. The nucleophile is not selective.3. Reaction time is too long, resulting in disubstitution. | 1. Lower the reaction temperature to favor substitution at the most activated position (likely C4).2. Consider using a bulkier nucleophile, which may show higher selectivity for the less sterically hindered C4 position.3. Monitor the reaction closely and stop it once the desired monosubstituted product is maximized. |
| Product Decomposition | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Shorten the reaction time based on reaction monitoring. |
| Disubstitution Product is Observed | 1. Reaction time is excessive.2. Stoichiometry of the nucleophile is too high. | 1. Carefully monitor the reaction and quench it once the desired product is formed.2. Use a stoichiometric amount or a slight excess of the nucleophile. |
Experimental Protocols
General Procedure for Amination of this compound
This protocol provides a starting point for the reaction of this compound with a generic amine. Optimization will be required for specific amines.
Materials:
-
This compound
-
Amine (e.g., a primary or secondary amine)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the base (1.5-2.0 eq).
-
Slowly add the amine (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80°C) and monitor the reaction progress by TLC or GC.
-
If the reaction is slow, gradually increase the temperature.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Nucleophile | Typical Temperature Range (°C) | Typical Reaction Time (h) | Expected Major Product |
| Primary Amines | 40 - 100 | 4 - 24 | Substitution at C4-F |
| Secondary Amines | 50 - 120 | 6 - 36 | Substitution at C4-F |
| Alkoxides | 25 - 80 | 2 - 12 | Substitution at C4-F |
| Thiols | 25 - 90 | 3 - 18 | Substitution at C4-F |
Note: These are general guidelines. Optimal conditions will vary depending on the specific nucleophile and desired outcome.
Visualizations
SNAr Mechanism of this compound
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to troubleshooting low conversion in SNAr reactions.
Technical Support Center: A Guide to Preventing Unwanted Hydrolysis of 3-Chloro-2,4-difluoronitrobenzene
Introduction: Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for handling 3-Chloro-2,4-difluoronitrobenzene, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring potent electron-withdrawing nitro and fluoro groups, makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2] While this reactivity is essential for desired transformations, it also renders the compound vulnerable to unwanted hydrolysis by trace amounts of water, leading to the formation of inactive byproducts, reduced yields, and purification challenges. This document provides expert-driven FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your starting material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers using this reagent.
Q1: My reaction yields are consistently low, and I observe a new, more polar spot on my TLC plate. Could this be hydrolysis? A1: Yes, this is a classic symptom of unwanted hydrolysis. This compound is designed to react with a specific nucleophile in your protocol. However, water can act as a competing nucleophile, replacing the chloro substituent to form 2,4-difluoro-3-hydroxynitrobenzene.[2] This phenolic byproduct is more polar, explaining the new spot on your TLC, and will not proceed in the desired reaction pathway, directly causing a reduction in your target molecule's yield.
Q2: I've noticed my stored container of this compound has developed a darker yellow color. Is the reagent still viable? A2: While the compound is typically a white to light yellow crystalline solid, a noticeable darkening can be an indicator of degradation.[1][3][4] This could be due to slow hydrolysis from atmospheric moisture or exposure to light over time. Before using a discolored reagent in a critical, large-scale, or lengthy synthesis, it is best practice to verify its purity. A quick melting point analysis (literature range: 41-49 °C) or a purity check via GC or NMR is highly recommended.[1][3]
Q3: What are the definitive storage conditions to maximize the shelf-life of this compound? A3: Optimal storage is the first line of defense against hydrolysis. The material should be stored at 2-8 °C in a tightly sealed container to minimize exposure to atmospheric moisture.[1][3] For long-term storage, some suppliers recommend temperatures as low as -20°C.[5][6] The container should be opaque or stored in the dark to prevent potential photodegradation. Always store it in a desiccated environment, such as a laboratory desiccator cabinet.
Section 2: Troubleshooting Guide for Hydrolysis Prevention
This guide provides a systematic workflow to diagnose and resolve hydrolysis-related issues during your experimental process.
Workflow: Diagnosing and Mitigating Hydrolysis
Caption: A logical workflow for troubleshooting hydrolysis issues.
Issue 1: Hydrolysis Originating from Reaction Setup
-
Symptom: The hydrolysis byproduct is observed even at the very beginning of the reaction (t=0 analysis).
-
Causality: The most likely culprit is the introduction of water before the reaction is initiated. This can come from insufficiently dried glassware, atmospheric moisture during reagent weighing and transfer, or residual water in the reaction solvents.
-
Solution Protocol:
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Reagent Handling: Weigh and transfer the this compound and other reagents inside a glovebox or under a positive pressure of inert gas using Schlenk techniques.
-
Solvent Quality: Use commercially available anhydrous solvents. For highly sensitive reactions, it is best to use solvent from a freshly opened bottle or dispense it from a solvent purification system. Passing the solvent through a column of activated molecular sieves just before use is also a robust method.
-
Issue 2: Hydrolysis Occurring During the Reaction
-
Symptom: The amount of hydrolysis byproduct steadily increases over the course of the reaction, as monitored by LC-MS or GC.
-
Causality: This indicates that the reaction conditions themselves are promoting hydrolysis. High temperatures can provide the necessary activation energy for water to react, while basic or acidic conditions can catalyze the process. In basic media, the presence of hydroxide ions (a much stronger nucleophile than water) will dramatically accelerate byproduct formation.
-
Solution Protocol:
-
Temperature Control: Evaluate if the reaction can be performed at a lower temperature. While this may slow down the desired reaction, it will often slow down the hydrolysis side reaction to a greater extent. Run a temperature optimization study (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance.
-
pH and Base Selection: If your reaction requires a base, choose a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine (DIPEA) or DBU) instead of hydroxide-containing bases (e.g., NaOH, KOH) or alkoxides. Ensure all reagents are free from acidic or basic impurities.
-
Section 3: Validated Experimental Protocol
Protocol: General Procedure for a Moisture-Sensitive Nucleophilic Aromatic Substitution
This protocol outlines the best practices for minimizing hydrolysis.
-
Preparation:
-
Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at 120 °C overnight. Assemble the glassware hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add this compound (1.0 eq) to the reaction flask.
-
Add anhydrous solvent (e.g., DMF, DMSO, or THF) via a dry syringe.
-
Add your desired nucleophile (e.g., an amine, 1.1 eq) via syringe.
-
-
Reaction Initiation:
-
If a base is required, add a non-nucleophilic base (e.g., DIPEA, 1.5 eq) dropwise to the stirring solution at the desired starting temperature (e.g., 0 °C).
-
-
Execution and Monitoring:
-
Allow the reaction to stir under the inert atmosphere.
-
Monitor the reaction progress by periodically taking aliquots (using a dry syringe) and analyzing them by TLC or LC-MS to check for the consumption of starting material and the formation of both the desired product and the potential hydrolysis byproduct.
-
-
Work-up:
-
Once the reaction is complete, perform the quench and extraction steps as required by your specific procedure, ensuring that the quenching agent does not create conditions favorable for last-minute hydrolysis.
-
Section 4: Data & References
Compound Data Summary
| Property | Value | Source(s) |
| CAS Number | 3847-58-3 | [1][3][4][7] |
| Molecular Formula | C₆H₂ClF₂NO₂ | [1][3][4][7] |
| Molecular Weight | 193.54 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline solid | [1][3][4] |
| Melting Point | 41-49 °C | [1][3][4] |
| Recommended Storage | 2-8 °C, dry, dark environment | [1][3] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3847-58-3 | this compound [fluoromart.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Chloro-2,4-difluoronitrobenzene Synthesis via Phase Transfer Catalysis
Welcome to the technical support center for optimizing challenging nucleophilic aromatic substitution (SNAr) reactions. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols specifically for the synthesis of 3-Chloro-2,4-difluoronitrobenzene and related compounds. Our focus is on leveraging Phase Transfer Catalysts (PTCs) to overcome common hurdles such as low yields, slow reaction rates, and phase incompatibility, enabling researchers and process chemists to achieve higher efficiency and purity in their syntheses.
Section 1: The Scientific Foundation - Mechanism of PTC in Halogen Exchange (Halex) SNAr Reactions
The synthesis of fluoronitroaromatics from their chlorinated precursors via halogen exchange (a "Halex" reaction) is a cornerstone of industrial chemistry, producing vital intermediates for pharmaceuticals and agrochemicals.[1] The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction.[2] In this process, a nucleophile (fluoride ion, F⁻) attacks an electron-deficient aromatic ring, displacing a leaving group (chloride ion, Cl⁻). The reaction is facilitated by electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex.[2]
A significant practical challenge arises from the properties of the reagents. The organic substrate (e.g., a dichloronitrobenzene derivative) is soluble in a nonpolar organic solvent, while the fluoride source, typically an inorganic salt like potassium fluoride (KF), is insoluble in this phase.[3][4] This phase incompatibility creates a major kinetic barrier, leading to extremely slow or non-existent reactions.
Phase Transfer Catalysis (PTC) provides an elegant solution. A PTC, such as a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a shuttle for the fluoride anion.[5] The lipophilic cation of the catalyst pairs with the fluoride anion at the interface of the two phases, pulling it into the organic phase as a soluble, highly reactive "naked" fluoride ion pair (Q⁺F⁻).[6][7] This allows the nucleophilic attack on the substrate to proceed efficiently. Once the reaction occurs, the catalyst releases the chloride byproduct and its cationic head returns to the interface to pick up another fluoride anion, thus completing the catalytic cycle.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the PTC-mediated synthesis of this compound and its analogues.
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes?
A1: This is the most frequent challenge and typically points to one of four areas:
-
Water Contamination: Potassium fluoride (KF) is highly hygroscopic.[8] Trace amounts of water will hydrate the fluoride ions, drastically reducing their nucleophilicity. The reaction system must be rigorously anhydrous.
-
Inactive Catalyst: The chosen PTC may be inefficient, or it may have decomposed under the reaction conditions. Ensure the catalyst is suitable for the reaction temperature.
-
Poor Reagent Quality: The KF may be of a large particle size, reducing the available surface area for the PTC to access. Using spray-dried KF is often preferred.[8]
-
Suboptimal Temperature: Halex reactions are often run at high temperatures (150-220°C) to achieve a reasonable rate.[9][10] If the temperature is too low, the reaction will be impractically slow.
Q2: How do I choose the optimal Phase Transfer Catalyst for my reaction?
A2: The choice of PTC is critical and depends on balancing reactivity, thermal stability, and cost.
-
Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336): These are common and effective. Tetrabutylammonium bromide (TBAB) is a good starting point. For higher temperatures (>150°C), be aware of potential degradation via Hofmann elimination.[11] More lipophilic catalysts like Aliquat 336 (Tricaprylmethylammonium chloride) can be more efficient but also more difficult to remove during workup.[12]
-
Quaternary Phosphonium Salts (e.g., TB PB): Salts like tetrabutylphosphonium bromide are generally more thermally stable than their ammonium counterparts, making them an excellent choice for high-temperature reactions.[9]
-
Crown Ethers (e.g., 18-Crown-6): These function differently by complexing the potassium cation (K⁺), which enhances the dissociation of the K-F ion pair and increases the fluoride's reactivity.[9] However, they are significantly more expensive and can be toxic, making them less ideal for large-scale processes.
| Catalyst Type | Example | Key Advantages | Key Disadvantages |
| Quaternary Ammonium | Tetrabutylammonium Bromide (TBAB) | Cost-effective, widely available | Moderate thermal stability |
| Quaternary Ammonium | Aliquat 336 | Highly lipophilic, efficient | Can be difficult to remove |
| Quaternary Phosphonium | Tetrabutylphosphonium Bromide (TBPB) | Excellent thermal stability | More expensive than ammonium salts |
| Crown Ether | 18-Crown-6 | Very high activity | High cost, toxicity concerns |
Q3: I'm observing significant side product formation. What are they and how can I minimize them?
A3: Side products typically arise from incomplete reaction or undesired secondary reactions.
-
Incomplete Substitution: If the starting material is a dichloronitrobenzene, stopping the reaction early will result in a mixture of starting material and the desired monochloro-monofluoro product. Monitor the reaction by GC or TLC to ensure completion.[1]
-
Hydrolysis: If water is present, nucleophilic substitution of chloride with hydroxide can occur, leading to chlorofluoronitrophenol impurities. The solution is to maintain strictly anhydrous conditions.[13]
-
Ether Formation: Certain solvents, particularly glycols or DMSO at high temperatures, can potentially act as nucleophiles, leading to ether byproducts.[9] If this is suspected, switching to a more inert solvent like sulfolane is recommended.[10]
Q4: My PTC seems to be degrading at high temperatures. How can I confirm this and what is the alternative?
A4: Quaternary ammonium salts with beta-hydrogens are susceptible to Hofmann elimination at high temperatures, which neutralizes the catalyst. This is often observed as a reaction that starts well but then stalls. If you suspect thermal degradation, the most effective solution is to switch to a more robust catalyst. Quaternary phosphonium salts, such as tetrabutylphosphonium bromide, lack this degradation pathway and are the preferred choice for reactions requiring temperatures above 160-180°C.[9]
Q5: How critical are anhydrous conditions, and what is the best practice for ensuring them?
A5: Anhydrous conditions are arguably the single most critical parameter for a successful Halex reaction.[8]
-
Why it's critical: Water molecules form a tight hydration shell around the small fluoride anion, severely hindering its ability to act as a nucleophile.
-
Best Practices:
-
Dry the Fluoride Source: Use spray-dried potassium fluoride if available. Alternatively, dry standard KF in a vacuum oven at >120°C for several hours before use.
-
Azeotropic Removal of Water: Before adding the substrate, heat the mixture of KF, PTC, and solvent (if used) to reflux with a Dean-Stark trap if a suitable solvent like toluene is present. For high-boiling solvents like sulfolane, heating the KF/solvent mixture under vacuum to distill off any residual water is effective.[10]
-
Use Dry Solvents: Ensure all solvents are freshly distilled or from a sealed, anhydrous-grade bottle.
-
Section 3: Experimental Protocols & Data
The following protocol is a general, validated starting point for the synthesis of a chlorofluoronitrobenzene derivative. It should be adapted based on the specific substrate and available equipment.
Protocol 1: General Procedure for PTC-Mediated Synthesis of 3-Chloro-4-fluoronitrobenzene
This protocol is adapted from established procedures for analogous compounds.[9][10]
Materials:
-
3,4-Dichloronitrobenzene (1.0 mol)
-
Spray-dried Potassium Fluoride (KF) (1.5 mol, ~1.5 eq.)
-
Tetrabutylphosphonium bromide (TBPB) (0.05 mol, 5 mol%)
-
Sulfolane (Tetramethylene sulfone), anhydrous (500 mL)
Procedure:
-
Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a distillation head connected to a vacuum line.
-
Drying: Charge the flask with potassium fluoride and sulfolane. Heat the mixture to ~150°C under vacuum while stirring to remove any residual water. Continue until no more water distills.
-
Reactant Addition: Cool the mixture to below 100°C and switch to a nitrogen atmosphere. Add the tetrabutylphosphonium bromide and 3,4-dichloronitrobenzene.
-
Reaction: Heat the reaction mixture to 180-200°C with vigorous mechanical stirring. The solid KF should be well suspended.
-
Monitoring: Monitor the reaction progress by taking small aliquots, diluting with dichloromethane, filtering, and analyzing by GC. The reaction is typically complete within 16-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to ~80°C. Carefully add toluene to dilute the mixture. Filter the hot mixture through a pad of celite to remove the precipitated KCl and unreacted KF.
-
Purification: Wash the filtrate with water to remove the sulfolane and PTC. The product-containing organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-chloro-4-fluoronitrobenzene.[10]
Table of Comparative PTC Performance in Halex Reactions
The following data, adapted from patent literature, illustrates the impact of catalyst choice on reaction performance for the synthesis of chlorofluoronitrobenzenes from dichloronitrobenzenes.[9]
| Substrate | PTC (Catalyst) | Temp (°C) | Time (h) | Conversion (%) |
| 3,4-Dichloronitrobenzene | 18-Crown-6 | 180 | 21 | 83 |
| 3,4-Dichloronitrobenzene | Stearyltributylphosphonium bromide | 180 | 16 | 72 |
| 2,3-Dichloronitrobenzene | Tetrabutylphosphonium bromide | 180 | 19 | >65 |
| 2,3-Dichloronitrobenzene | Tetramethylammonium chloride | 180 | 19 | >70 |
Section 4: Visual Troubleshooting Guide
Use this decision tree to diagnose and resolve issues with low reaction yield.
References
- 1. Page loading... [guidechem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. youtube.com [youtube.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 9. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. chem.ch.huji.ac.il [chem.ch.huji.ac.il]
Technical Support Center: Work-up Procedures for 3-Chloro-2,4-difluoronitrobenzene Reactions
Welcome to the technical support center for handling reactions involving 3-Chloro-2,4-difluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format to address specific challenges you may encounter during the crucial quenching and work-up phases of your experiments.
Section 1: Frequently Asked Questions (FAQs) for Quenching and Work-up
This section addresses common questions and concerns regarding the work-up of nucleophilic aromatic substitution (SNAr) reactions involving this compound.
Q1: What is the primary purpose of quenching in the context of my this compound reaction?
A: Quenching serves two main purposes. First, it deactivates any remaining reactive species in your reaction mixture, such as strong bases or unreacted nucleophiles. This is a critical safety step that prevents uncontrolled reactions upon exposure to air or other reagents. Second, quenching initiates the separation process, allowing you to begin isolating your desired product from the reaction medium, byproducts, and catalysts.
Q2: What is the most common and general-purpose quenching agent for these types of reactions?
A: For most SNAr reactions with this compound, the most common and effective quenching agent is water . It is readily available, inexpensive, and effectively neutralizes many common reagents. The reaction mixture is typically cooled to room temperature or 0 °C before being slowly added to a stirred volume of water or vice versa.
Q3: My product is a solid and precipitates out of solution upon adding water. What should I do?
A: Product precipitation during quenching is a common occurrence. Here’s a systematic approach to handle this:
-
Isolate by Filtration: If a significant amount of clean, solid product has formed, you can isolate it directly by vacuum filtration. Wash the collected solid with water to remove any water-soluble impurities and then with a small amount of a non-polar solvent (like cold hexanes or pentane) to remove non-polar impurities.
-
Dissolve and Extract: If the precipitate appears oily or impure, or if you are concerned about trapping impurities, you should proceed with a liquid-liquid extraction. Add a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane) to dissolve the precipitate. You will then have a biphasic mixture that you can work up as usual.
Q4: I've added water and an organic solvent, but now I have a persistent emulsion. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another and can be a frustrating issue during work-up.[1] Here are several effective techniques to break an emulsion:
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for a period (e.g., 30 minutes to a few hours) can lead to separation.[1]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1][2]
-
Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can break the emulsion by removing fine particulate matter that may be stabilizing it.[3]
-
Gentle Heating: Gently warming the mixture can sometimes reduce the viscosity and promote phase separation. However, use this method with caution, especially with volatile solvents.[2]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[2]
Q5: I suspect some of my starting material or product has hydrolyzed during a basic work-up. How can I confirm this and remove the byproduct?
A: this compound and its substitution products can be susceptible to hydrolysis, especially under strong basic conditions, leading to the formation of the corresponding phenol.
-
Confirmation: The phenolic byproduct will have a different polarity than your desired product and can often be detected by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Removal: Phenolic impurities are acidic and can be easily removed by washing the organic layer with a dilute aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The base will deprotonate the phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer. Be sure to follow this with a water wash to remove any residual base from the organic layer.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the work-up of your this compound reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Color Change During Quenching | - Formation of colored byproducts. - pH-sensitive impurities. - Oxidation of the product or impurities. | - Analyze a small aliquot by TLC or LC-MS to identify the colored species. - If the color is due to a phenolic impurity, a basic wash may remove it. - Consider quenching at a lower temperature to minimize side reactions. |
| Product is Partially Soluble in Both Organic and Aqueous Layers | - The product has intermediate polarity. - The presence of a co-solvent like DMF or DMSO from the reaction. | - Use a more non-polar extraction solvent to decrease aqueous solubility. - Perform multiple extractions with the organic solvent to maximize recovery. - If a co-solvent is present, wash the combined organic layers with water or brine multiple times to remove it. |
| Formation of an Insoluble Precipitate at the Interface | - Insoluble salts formed during the reaction or quench. - The product itself has low solubility in both phases. | - Add more water and organic solvent to attempt to dissolve the precipitate. - Filter the entire mixture to isolate the solid, then wash it with water and the organic solvent separately to determine its nature. |
| Reaction Exotherm During Quenching | - Quenching a highly reactive species (e.g., a strong, unreacted base). - Adding the quenching agent too quickly. | - Always cool the reaction mixture to 0 °C or room temperature before quenching. - Add the quenching agent slowly and portion-wise with vigorous stirring. - Perform the quench in a vessel that is large enough to handle a potential increase in volume. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the work-up of SNAr reactions of this compound with common classes of nucleophiles.
Protocol 1: Work-up of a Reaction with an Amine Nucleophile (e.g., Aniline)
This protocol is a general procedure for the aqueous work-up of a reaction between this compound and an amine.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Quench with Water: Slowly pour the reaction mixture into a beaker containing deionized water (approximately 5-10 times the volume of the reaction mixture) with gentle stirring.
-
Extract the Product: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).[4]
-
Wash the Organic Layer: Combine the organic extracts and wash sequentially with:
-
1M HCl (to remove any unreacted amine).
-
Saturated aqueous sodium bicarbonate (to neutralize any residual acid and remove any phenolic byproducts).
-
Brine (to remove the bulk of the dissolved water).[3]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Protocol 2: Work-up of a Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol is designed for reactions where a strong base like sodium methoxide is used to generate the nucleophile.
Step-by-Step Methodology:
-
Cool and Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride to quench the excess alkoxide.
-
Extract: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash: Wash the combined organic layers with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify: Purify the resulting crude material as necessary.
Protocol 3: Work-up of a Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol addresses the work-up of reactions involving thiols, which can be prone to oxidation.
Step-by-Step Methodology:
-
Quench: After cooling the reaction to room temperature, quench by adding water.
-
Extract: Extract the product into an organic solvent like ethyl acetate.
-
Basic Wash: Wash the combined organic layers with 1M NaOH to remove any unreacted acidic thiophenol. This step is crucial for simplifying purification.
-
Water and Brine Wash: Wash the organic layer with water, followed by brine.
-
Dry and Concentrate: Dry the organic phase, filter, and concentrate to yield the crude product.
-
Purify: Purify the product, typically by column chromatography.
Section 4: Visual Diagrams
General Quenching and Work-up Workflow
Caption: A generalized workflow for the quenching and work-up of this compound reactions.
Troubleshooting Emulsions
References
Validation & Comparative
A Comparative Guide to GC-MS Methods for Impurity Profiling of 3-Chloro-2,4-difluoronitrobenzene
Abstract
3-Chloro-2,4-difluoronitrobenzene is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is critical, as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the detection and quantification of impurities in this compound. We will explore a robust, primary GC-MS method, compare it with alternative chromatographic and detection strategies, and discuss the validation framework required to ensure data integrity in alignment with regulatory expectations.
Introduction: The Imperative for Impurity Profiling
In pharmaceutical development, the principle of "quality by design" begins with a thorough characterization of all starting materials. This compound serves as a critical building block in complex synthetic pathways.[1] The process of identifying and quantifying unwanted chemicals, known as impurity profiling, is a mandatory regulatory requirement enforced by bodies like the International Council for Harmonisation (ICH).[2][3] Impurities can arise from the synthesis process, degradation, or storage and may include isomers, starting materials, intermediates, and by-products.[4] Even trace amounts of certain impurities can pose health risks or compromise the stability of the API.[3]
Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like halogenated nitroaromatics.[4][5][6] When coupled with Mass Spectrometry (MS), it provides a powerful tool for both the quantification and structural elucidation of impurities. This guide will dissect the critical parameters of GC-MS method development to provide researchers and drug development professionals with a practical framework for robust impurity analysis.
Characterizing the Analytical Challenge: Potential Impurities
A successful analytical method is built upon a foundational understanding of the target analyte and its likely impurities. The synthesis of this compound can proceed through various routes, such as the chlorination of 2,4-difluoronitrobenzene or the fluorination of a polychloronitrobenzene.[1][7][8] These pathways can generate a specific constellation of process-related impurities:
-
Positional Isomers: These are often the most challenging impurities to separate due to their similar physicochemical properties.[4][9][10] Examples include isomers where the chloro and fluoro groups are arranged differently on the benzene ring (e.g., 2-Chloro-3,4-difluoronitrobenzene).
-
Starting Material Residues: Unreacted precursors like 1,2,4-trichlorobenzene or 2,4-difluoronitrobenzene may be present.[4][7]
-
Over- or Under-Halogenated Species: By-products from incomplete or excessive halogenation reactions, leading to molecules with more or fewer chlorine/fluorine atoms than the target compound.[4][7]
-
Other By-products: Side-reactions can introduce other related substances, such as nitrophenols formed through hydrolysis.[4][8]
The Workhorse Method: GC-MS with a Mid-Polarity Column
For routine quality control and general impurity screening, a GC-MS method utilizing a standard, mid-polarity column offers an excellent balance of separation efficiency, robustness, and cost-effectiveness.
Rationale for Method Selection
The selection of each parameter is a deliberate choice aimed at maximizing resolution and sensitivity for halogenated nitroaromatic compounds.
-
GC Column: A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, ZB-5MS) is a versatile and robust choice.[11][12] This stationary phase provides separation based primarily on boiling point, with some selectivity for aromatic compounds due to the phenyl groups. Its low bleed characteristics make it ideal for mass spectrometry.
-
Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp chromatographic peaks.
-
Ionization: Standard Electron Ionization (EI) at 70 eV is employed to generate reproducible, fragment-rich mass spectra that are directly comparable to commercial libraries (e.g., NIST) for confident identification.[13]
-
Detection Mode: Initial analysis should be performed in Full Scan mode to detect and identify all unexpected impurities. For quantifying known, trace-level impurities, Selected Ion Monitoring (SIM) mode provides significantly enhanced sensitivity.[14][15]
Detailed Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[3][5]
-
Prepare working standards and calibration solutions by diluting the stock solution as required.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD, Shimadzu GCMS-QP2020).[16]
GC Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3][11]
-
Inlet: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 40:1.[3]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[3]
-
Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 320 °C (hold 5 min).
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[17]
-
Mass Range (Full Scan): 40 - 450 amu.
-
Data Acquisition: Full Scan for general screening; SIM for targeted quantification.
Data Analysis and Interpretation
Identification of an impurity is a two-fold process:
-
Retention Time Matching: The retention time of a peak in the sample is compared to that of a certified reference standard.
-
Mass Spectrum Matching: The acquired mass spectrum is compared against a spectral library (e.g., NIST) and the spectrum from a reference standard. A key diagnostic feature for chlorine-containing compounds is the presence of an M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak.[18]
Experimental Workflow Diagram
Comparative Analysis of Alternative Methods
No single analytical method is perfect for all scenarios. The choice of method should be guided by the specific analytical challenge, such as separating difficult isomers or identifying novel impurities.
Alternative 1: GC-MS with a High-Polarity Column
-
Rationale: To achieve orthogonal selectivity, which is particularly useful for resolving co-eluting positional isomers that are not separated on a 5% phenyl column.[10][12]
-
Column Example: A biscyanopropyl polysiloxane (e.g., DB-225) or polyethylene glycol (e.g., Stabilwax-DB) stationary phase.[3][12] These columns separate compounds based on polarity and hydrogen bonding capabilities, offering a different elution profile.
-
Performance Insight: While excellent for specific isomer pairs, these columns often have lower maximum operating temperatures and may be less robust than mid-polarity phases. The elution order of compounds will likely change, providing a powerful confirmatory tool.
Alternative 2: High-Resolution Mass Spectrometry (GC-HRMS)
-
Rationale: To obtain highly accurate mass measurements, enabling the determination of an impurity's elemental composition without a reference standard.[3][4][19] This is indispensable for structural elucidation of unknown impurities discovered during development.
-
Instrumentation: GC coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3][19]
-
Performance Insight: GC-HRMS provides unparalleled confidence in compound identification.[3] The ability to resolve isobaric interferences (compounds with the same nominal mass but different elemental formulas) makes it a superior tool for complex sample matrices. However, the cost and operational complexity are significantly higher than standard quadrupole systems.
Alternative 3: High-Performance Liquid Chromatography (HPLC)
-
Rationale: As a complementary technique, HPLC is essential for detecting impurities that are non-volatile, thermally unstable, or otherwise not amenable to GC analysis.[20][21][22]
-
Methodology: A typical approach would be Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile mobile phase and UV or MS detection.[4]
-
Performance Insight: While essential for a complete impurity profile, HPLC can struggle with the separation of non-polar isomers like those of this compound.[23] GC generally offers superior resolving power for this class of volatile compounds.
Performance Comparison Summary
The following table provides a comparative overview of the discussed analytical methods.
| Parameter | Standard GC-MS (Mid-Polarity Column) | GC-MS (High-Polarity Column) | GC-HRMS | HPLC-UV/MS |
| Primary Application | Routine QC, General Screening | Confirmatory Analysis, Isomer Separation | Unknown Identification, Structural Elucidation | Analysis of Non-Volatile/Thermally Labile Impurities |
| Resolution of Isomers | Good to Very Good | Potentially Excellent (for specific pairs) | Good to Very Good (separation by GC) | Variable, often challenging |
| Sensitivity (LOD/LOQ) | Good (Full Scan), Excellent (SIM) | Good (Full Scan), Excellent (SIM) | Excellent | Moderate (UV), Good (MS) |
| Confidence in ID | High (with standards), Good (library match) | High (with standards) | Excellent (accurate mass) | Moderate (UV), High (MS) |
| Cost & Complexity | Low-Moderate | Low-Moderate | High | Moderate |
Scientific Integrity: The Role of Method Validation
To ensure the trustworthiness and reliability of the analytical data, the chosen method must be validated according to ICH Q2(R1) guidelines.[2][11][21] Validation demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often evaluated using recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The selection of an appropriate analytical method for impurity profiling of this compound is a critical step in ensuring pharmaceutical quality and safety.
-
For routine quality control , the recommended approach is a validated GC-MS method with a mid-polarity (5% phenyl) column . This method provides a robust, reliable, and cost-effective solution for detecting and quantifying the majority of potential impurities.
-
When faced with challenging isomer separations , employing a GC-MS method with a high-polarity column as an orthogonal or confirmatory method is highly advised.
-
For research, development, and the definitive identification of unknown impurities , GC-HRMS is the gold standard, providing unambiguous structural information through accurate mass measurements.
-
Finally, a comprehensive impurity profile should also include a complementary HPLC-based method to ensure that any non-volatile or thermally labile impurities are also controlled.
By strategically combining these techniques and adhering to rigorous validation principles, drug developers can build a comprehensive understanding of their starting materials, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. 3847-58-3 | this compound [fluoromart.com]
- 2. mca.gm [mca.gm]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. welch-us.com [welch-us.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. 4-Chloro-2-fluoronitrobenzene(700-37-8) MS spectrum [chemicalbook.com]
- 18. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. nationalmaglab.org [nationalmaglab.org]
- 20. This compound | SIELC Technologies [sielc.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. epa.gov [epa.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 3-Chloro-2,4-difluoronitrobenzene in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Polysubstituted Halonitrobenzenes in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the synthesis of complex aromatic structures is a cornerstone of innovation. Among the vast array of building blocks available to the synthetic chemist, halonitrobenzenes stand out for their versatile reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. These reactions provide a powerful and often metal-free method for the construction of carbon-heteroatom and carbon-carbon bonds.
This guide focuses on 3-Chloro-2,4-difluoronitrobenzene, a polysubstituted aromatic compound of significant interest. Its unique arrangement of activating and leaving groups makes it a highly reactive and selective substrate in SNAr reactions. An understanding of its reactivity profile in comparison to other halonitrobenzenes is crucial for researchers and drug development professionals seeking to design efficient and robust synthetic routes to novel active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are key intermediates in the synthesis of certain antimicrobial agents.[1] This guide will provide an in-depth analysis of the factors governing its reactivity, supported by theoretical principles and a detailed experimental protocol for comparative kinetic analysis.
Theoretical Framework: Unpacking the Nuances of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of halonitrobenzenes in SNAr reactions is a departure from the familiar SN1 and SN2 mechanisms encountered in aliphatic chemistry. The SNAr mechanism is typically a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. This step is generally the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.
The stability of the Meisenheimer complex is paramount to the overall reaction rate. This stability is significantly influenced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), positioned ortho or para to the leaving group. These groups delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
A key factor in the reactivity of halonitrobenzenes is the nature of the halogen leaving group. In stark contrast to SN2 reactions, the typical reactivity order in SNAr is F > Cl ≈ Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.
Comparative Reactivity Analysis: this compound in Focus
The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects. This molecule possesses three potential leaving groups: two fluorine atoms and one chlorine atom, all activated by a nitro group.
Based on the principles of SNAr, we can predict the following reactivity trends:
-
Fluorine vs. Chlorine as Leaving Groups: The fluorine atoms are expected to be more readily displaced than the chlorine atom due to the "element effect."
-
Positional Effects: The fluorine at the 2-position and the chlorine at the 3-position are ortho to the nitro group, while the fluorine at the 4-position is para. Both ortho and para positions allow for effective resonance stabilization of the Meisenheimer complex. However, the steric hindrance around the 2-position may influence the rate of nucleophilic attack.
To provide a quantitative perspective, the following table summarizes typical relative reactivity trends observed in SNAr reactions of various halonitrobenzenes with amines.
| Substrate | Nucleophile | Solvent | Relative Rate (approx.) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic | Very High |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Aprotic | High |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Aprotic | High |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Aprotic | Moderate |
| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | High |
| This compound | Amine | Aprotic | Predicted: Very High |
Note: The relative rate for this compound is a prediction based on established principles of SNAr reactivity.
Experimental Protocol: A Guide to Comparative Kinetic Analysis of Halonitrobenzene Reactivity
To empirically validate the predicted reactivity of this compound, a comparative kinetic study can be performed. This protocol outlines a robust method for monitoring the progress of SNAr reactions using UV-Vis spectrophotometry, a technique that is both accessible and provides high-quality kinetic data.
Caption: Workflow for the comparative kinetic analysis of halonitrobenzene reactivity.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and other selected halonitrobenzenes with a common nucleophile (e.g., piperidine or morpholine).
Materials:
-
This compound
-
Other halonitrobenzenes for comparison (e.g., 2,4-difluoronitrobenzene, 1-chloro-2,4-dinitrobenzene)
-
Piperidine or Morpholine (high purity)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each halonitrobenzene in the chosen anhydrous solvent (e.g., 1.0 x 10-3 M).
-
Prepare a stock solution of the amine nucleophile in the same solvent (e.g., 1.0 M).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the UV-Vis spectrophotometer and the temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the halonitrobenzene stock solution into a quartz cuvette and dilute with the solvent to a final volume that gives an initial absorbance in the optimal range of the instrument.
-
To initiate the reaction, add a small, precise volume of the amine stock solution to the cuvette to achieve a large excess of the amine (e.g., at least 10-fold) over the halonitrobenzene. This ensures pseudo-first-order kinetics with respect to the halonitrobenzene.
-
Immediately start monitoring the absorbance at the wavelength of maximum absorbance (λmax) of the product or the disappearance of the reactant. Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance difference (ln(A∞ - At)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine: k2 = kobs / [Amine].
-
-
Comparative Analysis:
-
Repeat the kinetic runs for each of the selected halonitrobenzenes under identical conditions (temperature, solvent, amine concentration).
-
Compare the calculated second-order rate constants to quantitatively assess the relative reactivity of this compound.
-
Conclusion: A Highly Reactive and Versatile Synthetic Building Block
This compound emerges as a highly reactive substrate for nucleophilic aromatic substitution. Its reactivity is driven by the strong electron-withdrawing nature of the nitro group and the presence of highly activating fluorine substituents. The principles of SNAr reactions predict a high rate of substitution, making it an attractive building block for the efficient synthesis of complex molecules in the pharmaceutical and agrochemical industries. The experimental protocol provided in this guide offers a clear and reliable method for quantifying and comparing its reactivity against other halonitrobenzenes, enabling researchers to make informed decisions in the design of their synthetic strategies.
References
A Comparative Guide to Alternative Synthetic Routes for 3-Chloro-2,4-difluoronitrobenzene Derivatives
Introduction: The Strategic Importance of 3-Chloro-2,4-difluoronitrobenzene
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups alongside a chloro substituent, makes it a versatile intermediate for creating novel pharmaceuticals and agrochemicals. Specifically, it is a key precursor for certain quinolone carboxylic acid-based antimicrobial drugs.[1] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making the efficiency and selectivity of its synthesis a topic of considerable interest for process chemists and researchers.
This guide provides an in-depth comparison of two primary synthetic strategies for accessing this valuable intermediate:
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr) via Halogen Exchange (Halex) , starting from a polychlorinated nitroaromatic precursor.
-
Strategy B: Electrophilic Aromatic Substitution (EAS) , involving the direct chlorination of a difluoronitrobenzene precursor.
We will dissect the mechanistic underpinnings of each route, provide validated experimental protocols, and present a clear comparison of their respective advantages and limitations to guide your selection of the optimal synthetic pathway.
Strategy A: Nucleophilic Aromatic Substitution (Halogen Exchange)
This approach is a cornerstone of industrial fluoroaromatic chemistry. It leverages the powerful electron-withdrawing effect of the nitro group to activate the aromatic ring for nucleophilic attack.[2][3][4] In this "addition-elimination" mechanism, a nucleophile (fluoride ion) attacks the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The subsequent expulsion of the chloride leaving group restores aromaticity and yields the fluorinated product.
Mechanistic Rationale and Causality
The success of the SNAr Halex reaction hinges on several factors:
-
Activation: The nitro group must be positioned ortho or para to the chlorine atom being substituted. This placement allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[3][4]
-
Solvent Choice: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are essential.[5][6] These solvents effectively solvate the cation of the fluoride salt (e.g., K+) without strongly solvating the fluoride anion, thereby enhancing its nucleophilicity.
-
Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used due to its cost-effectiveness. Cesium fluoride (CsF) is more reactive but also more expensive. Spray-dried KF is often preferred to maximize surface area and reactivity.[7]
-
Phase-Transfer Catalysts: To improve the solubility and reactivity of the fluoride salt in the organic medium, a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) is often employed.[7]
For the synthesis of this compound, a logical starting material would be 1,2,4-trichloro-3-nitrobenzene. The chlorine atoms at positions 2 and 4 are para and ortho, respectively, to the nitro group and are thus activated for substitution. Selective substitution can be controlled by reaction conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 3847-58-3 | this compound [fluoromart.com]
- 6. Page loading... [guidechem.com]
- 7. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on Activated Haloarenes
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of the reaction kinetics for nucleophilic aromatic substitution (SNAr) on activated haloarenes, specifically focusing on 1-chloro-2,4-dinitrobenzene and its fluoro-analogue, 1-fluoro-2,4-dinitrobenzene. By examining the influence of the leaving group on reaction rates with the nucleophile piperidine, this document provides crucial insights into SNAr mechanisms, offers practical experimental protocols for kinetic analysis, and serves as a valuable resource for designing and optimizing synthetic routes in pharmaceutical and chemical research.
Introduction: The Significance of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This class of reactions is indispensable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. The fundamental transformation involves the displacement of a leaving group on an aromatic ring by a nucleophile. A critical prerequisite for a facile SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho and/or para to the leaving group. These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction. The kinetics and outcome of SNAr reactions are intricately governed by the interplay of several factors: the nature of the leaving group, the strength and concentration of the nucleophile, the properties of the solvent, and the electronic effects of the activating groups on the aromatic ring.
The Mechanism of Nucleophilic Aromatic Substitution
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. A comprehensive understanding of this mechanism is vital for interpreting kinetic data and controlling reaction outcomes.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group. This results in the formation of a resonance-stabilized, non-aromatic anionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the ortho and para electron-withdrawing groups. This initial step disrupts the aromaticity of the ring and is typically the slower, rate-determining step of the overall reaction.
Step 2: Rearomatization via Leaving Group Departure In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group as an anion. This step is generally fast, as it leads to a more stable aromatic system.
A noteworthy phenomenon in SNAr reactions is the "element effect," where the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I. This is contrary to what would be predicted based on carbon-halogen bond strengths (C-F being the strongest). The high electronegativity of fluorine, however, induces a strong positive polarization on the attached carbon atom, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. This enhanced rate of formation of the Meisenheimer complex for fluorinated substrates often translates to a faster overall reaction rate, particularly when the first step is rate-limiting.
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Comparative Kinetic Analysis: 1-Chloro-2,4-dinitrobenzene vs. 1-Fluoro-2,4-dinitrobenzene
To empirically illustrate the leaving group effect in SNAr reactions, this section presents a comparison of the kinetic data for the reactions of 1-chloro-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene with piperidine in various aprotic solvents.
Table 1: Second-Order Rate Constants (kA) for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine in Aprotic Solvents at 25 °C
| Substrate | Solvent | kA (L mol⁻¹ s⁻¹) | Reference |
| 1-Chloro-2,4-dinitrobenzene | Nitromethane | 0.23 | [1] |
| 1-Chloro-2,4-dinitrobenzene | N,N-Dimethylformamide | 1.15 | [1] |
| 1-Chloro-2,4-dinitrobenzene | Ethyl Acetate | 0.14 | [1] |
| 1-Chloro-2,4-dinitrobenzene | Dioxane | 0.04 | [1] |
| 1-Fluoro-2,4-dinitrobenzene | Toluene | 0.013 | [2] |
| 1-Fluoro-2,4-dinitrobenzene | Benzene | 0.022 | [2] |
| 1-Fluoro-2,4-dinitrobenzene | Dioxane | 0.08 | [2] |
| 1-Fluoro-2,4-dinitrobenzene | Acetonitrile | 0.45 | [2] |
| 1-Fluoro-2,4-dinitrobenzene | Nitromethane | 0.48 | [2] |
Analysis of Kinetic Data
The data presented in Table 1 provides a clear demonstration of the leaving group effect in SNAr reactions. In a given solvent, such as nitromethane, 1-fluoro-2,4-dinitrobenzene reacts approximately twice as fast as 1-chloro-2,4-dinitrobenzene.[1][2] This observation is consistent with the first step of the mechanism, the nucleophilic attack, being the rate-determining step. The greater electronegativity of the fluorine atom, compared to chlorine, renders the carbon atom at the 1-position more electron-deficient. This heightened electrophilicity facilitates a more rapid attack by the nucleophile, piperidine, leading to a faster overall reaction rate.
The Influence of Solvent on Reaction Kinetics
The choice of solvent exerts a profound influence on the rate of SNAr reactions. For both substrates, the reaction proceeds at a significantly faster rate in more polar aprotic solvents, such as N,N-dimethylformamide (DMF) and nitromethane, when compared to less polar solvents like dioxane and benzene.[1][2] This is attributable to the ability of polar aprotic solvents to effectively solvate the charged Meisenheimer intermediate. This solvation stabilizes the intermediate, thereby lowering the activation energy of the rate-determining first step and accelerating the reaction.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
The following protocol details a robust and reliable method for determining the second-order rate constants for the reaction of a 1-halo-2,4-dinitrobenzene with piperidine using UV-Vis spectrophotometry. This method is designed to be self-validating by ensuring pseudo-first-order conditions.
Materials
-
1-Chloro-2,4-dinitrobenzene or 1-Fluoro-2,4-dinitrobenzene (high purity)
-
Piperidine (distilled prior to use)
-
Aprotic solvent (e.g., acetonitrile, spectroscopic grade)
-
Class A volumetric flasks and pipettes
-
UV-Vis spectrophotometer equipped with a thermostatted cuvette holder
Procedure
-
Solution Preparation:
-
Prepare a stock solution of the 1-halo-2,4-dinitrobenzene substrate in the chosen solvent (e.g., 1.0 x 10⁻⁴ M).
-
Prepare a series of piperidine solutions at varying concentrations in the same solvent (e.g., 1.0 x 10⁻³ M, 2.0 x 10⁻³ M, 5.0 x 10⁻³ M, 1.0 x 10⁻² M). A critical aspect of this protocol is to maintain the piperidine concentration in large excess (at least 10-fold) relative to the substrate concentration. This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, thereby simplifying the kinetics to a pseudo-first-order regime.
-
-
Kinetic Measurements:
-
Determine the wavelength of maximum absorbance (λmax) for the product, N-(2,4-dinitrophenyl)piperidine, by recording the spectrum of a solution where the reaction has gone to completion.
-
Set the UV-Vis spectrophotometer to monitor the reaction at this predetermined λmax.
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) using the thermostatted cell holder of the spectrophotometer.
-
To initiate a kinetic run, rapidly mix a known volume of the substrate solution with a known volume of one of the piperidine solutions in a quartz cuvette.
-
Immediately commence recording the absorbance at λmax as a function of time. Continue data acquisition until the absorbance value reaches a stable plateau, indicating the completion of the reaction.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ - (A∞ - A0)e-kobst where A(t) is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
To obtain the second-order rate constant (kA), plot the calculated kobs values against the corresponding concentrations of piperidine. The slope of the resulting linear plot represents the second-order rate constant for the reaction. The linearity of this plot serves as a validation of the assumed second-order kinetics.
-
Caption: A systematic workflow for the kinetic analysis of an SNAr reaction.
References
- 1. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Catalysis in the Functionalization of 3-Chloro-2,4-difluoronitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic building blocks is a cornerstone of innovation. Among these, 3-Chloro-2,4-difluoronitrobenzene stands out as a versatile intermediate, its reactivity profile governed by the interplay of its halogen substituents and the strongly electron-withdrawing nitro group. The selective functionalization of this molecule is pivotal for the synthesis of a wide array of high-value compounds, from pharmaceuticals to advanced materials. This guide provides an in-depth comparative analysis of catalytic strategies for reactions involving this compound, offering both theoretical grounding and practical, data-driven insights to inform your synthetic endeavors.
The Chemical Landscape of this compound: A Tale of Three Halogens
The reactivity of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The nitro group, positioned para to the fluorine at C4 and ortho to the fluorine at C2, strongly activates the aromatic ring towards nucleophilic attack. This activation is a consequence of the resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[1] Consequently, the fluorine atoms, particularly the one at the C4 position, are the most susceptible to displacement by nucleophiles. The chlorine atom at C3 is significantly less activated and generally requires more forcing conditions for substitution. This inherent selectivity is a key consideration in the design of synthetic routes.
Catalytic Strategies for Unlocking the Potential of this compound
The choice of catalyst is paramount in controlling the outcome of reactions with this substrate. Here, we compare three major catalytic paradigms: Phase Transfer Catalysis (PTC) for classical SNAr reactions, and the more advanced Palladium and Copper-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Phase Transfer Catalysis: Bridging the Interfacial Divide in SNAr Reactions
Expertise & Experience: In many synthetic applications, the nucleophile is an inorganic salt, which is often insoluble in the organic solvents required to dissolve this compound. This mutual insolubility creates a significant kinetic barrier. Phase Transfer Catalysis (PTC) elegantly circumvents this issue by employing a catalyst, typically a quaternary ammonium or phosphonium salt, that facilitates the transport of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[2][3] This not only accelerates the reaction rate but also allows for milder reaction conditions, often leading to higher yields and cleaner reaction profiles.[4]
Trustworthiness: The efficacy of PTC lies in its self-validating catalytic cycle. The phase transfer catalyst is not consumed in the reaction but is regenerated, allowing for its use in substoichiometric amounts. The choice of the catalyst, particularly the lipophilicity of its alkyl groups, is critical for its efficiency in shuttling the nucleophile across the phase boundary.
Experimental Protocol: SNAr of this compound with an Alkoxide using a Phase Transfer Catalyst
Objective: To synthesize a 4-alkoxy-3-chloro-2-fluoronitrobenzene derivative via nucleophilic aromatic substitution, demonstrating the application of a phase transfer catalyst.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), sodium methoxide (1.2 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous toluene (50 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium chloride solution (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-3-chloro-2-fluoronitrobenzene.
Data Presentation: Comparison of Phase Transfer Catalysts for Fluorination Reactions
While direct comparative data for this compound is sparse, the following table, based on a patent for the fluorination of dichloronitrobenzenes, illustrates the relative efficacy of different phase transfer catalysts in a related SNAr reaction.[5]
| Catalyst | Substrate | Product | Conversion (%) | Reaction Time (h) |
| Tetrabutylphosphonium bromide | 2,3-dichloronitrobenzene | 2-fluoro-3-chloronitrobenzene | >65 | 19 |
| Tetramethylammonium chloride | 2,3-dichloronitrobenzene | 3-chloro-2-fluoronitrobenzene | >70 | 19 |
| Benzyltrimethylammonium bromide | 3,4-dichloronitrobenzene | 3-chloro-4-fluoronitrobenzene | >70 | 21 |
| Hexadecyltriethylphosphonium bromide | 2,4-dichloronitrobenzene | 2,4-difluoronitrobenzene | >65 | 21 |
Mandatory Visualization:
Caption: Generalized mechanism of Phase Transfer Catalysis (PTC).
Palladium and Copper Catalysis: Forging New Bonds with Precision
Expertise & Experience: For transformations that go beyond simple nucleophilic substitution, such as the formation of C-C or C-N bonds, palladium and copper-catalyzed cross-coupling reactions are indispensable tools. While direct application on this compound requires careful consideration of the substrate's reactivity, related literature on fluorinated aromatics provides valuable insights. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) of aryl chlorides is a well-established method.[6] Similarly, copper catalysts are known to mediate a variety of transformations, including multicomponent reactions.[7][8]
Trustworthiness: The reliability of these catalytic systems stems from well-understood catalytic cycles involving oxidative addition, transmetalation (for cross-coupling), and reductive elimination. The choice of ligands for the metal center is crucial for tuning the catalyst's activity, stability, and selectivity.
Experimental Protocol: Hypothetical Palladium-Catalyzed Amination of this compound
Objective: To synthesize a 4-amino-3-chloro-2-fluoronitrobenzene derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
A primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Performance of a Pd/Cu Co-catalyzed Reaction on a Related Substrate
The following data from a study on the chloro-arylation of gem-difluoroalkenes highlights the potential of bimetallic catalysis for complex transformations of fluorinated molecules.[9]
| Catalyst System | Additive | Yield of Chloro-arylated Product (%) | Selectivity (Product/β-F elimination) |
| Pd/Cu | None | 32 | 1.3 |
| Pd/Cu | NaNO₂ (25 mol%) | 56 | 9.3 |
| Pd/Cu | KNO₂ (25 mol%) | 61 | 8.7 |
| Pd/Cu | NaNO₂ (100 mol%) | 51 | 11.0 |
Mandatory Visualization:
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion and Future Outlook
The catalytic functionalization of this compound offers a rich field for chemical exploration. For routine SNAr reactions, Phase Transfer Catalysis provides a robust, efficient, and scalable methodology. For more intricate molecular architectures requiring the formation of new carbon-carbon or carbon-heteroatom bonds, palladium and copper-based catalytic systems, while requiring more specialized conditions, unlock a vast synthetic potential.
Future research will likely focus on the development of more selective and active catalysts that can differentiate between the two fluorine atoms and the chlorine atom with greater precision, even under milder conditions. The exploration of biocatalysis, although currently in its nascent stages for such substrates, could offer environmentally benign and highly selective synthetic routes.[10] As our understanding of catalytic mechanisms deepens, so too will our ability to tailor the reactivity of this versatile building block to meet the ever-growing demands of modern chemistry.
References
- 1. The reaction catalyzed by tetrachlorohydroquinone dehalogenase does not involve nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes – use of a nitrite additive to suppress β-F elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Chloro-2,4-difluoronitrobenzene Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural characterization of chemical intermediates is not merely a procedural formality—it is a cornerstone of safety, efficacy, and intellectual property. Halogenated nitroaromatic compounds, such as 3-Chloro-2,4-difluoronitrobenzene, are highly versatile precursors, valued for their reactivity in nucleophilic aromatic substitution and other synthetic transformations. However, the synthesis of these molecules can often yield a mixture of positional isomers, each possessing distinct physical, chemical, and toxicological properties. The ability to unambiguously differentiate these isomers is therefore of paramount importance.
This guide provides an in-depth comparative analysis of this compound and three of its structural isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple presentation of data, delving into the underlying principles that govern the observed spectral differences. This guide is designed for researchers, scientists, and quality control professionals who require a robust, self-validating framework for isomer identification.
The isomers selected for this comparative study are:
-
Compound 1: this compound
-
Compound 2: 1-Chloro-2,3-difluoro-4-nitrobenzene (a positional isomer)
-
Compound 3: 3-Chloro-4-fluoronitrobenzene (structurally related, lacking one fluorine atom)
-
Compound 4: 2,4-Difluoronitrobenzene (structurally related, lacking the chlorine atom)
Part 1: Experimental Methodologies
Scientific integrity demands reproducible and verifiable protocols. The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Causality: NMR spectroscopy provides the most detailed information regarding the specific connectivity and chemical environment of atoms within a molecule. The choice of solvent and concentration is critical for achieving optimal resolution and preventing signal distortion.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in ¹H NMR.[1][3]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any residue.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).
-
Locking: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.
-
Tuning: Tune the probe to the specific frequency of the nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F).
-
Acquisition: Acquire the Free Induction Decay (FID) data. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For the less sensitive ¹³C nucleus, a larger number of scans (e.g., 128-1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Causality: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups (like C=O, N-O, C-F) absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the desired range, typically 4000 cm⁻¹ to 400 cm⁻¹.[4]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the wavenumbers (cm⁻¹) of major absorption bands.
-
Correlate these bands with specific functional groups using standard correlation tables.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Causality: GC-MS is a powerful hyphenated technique that first separates volatile components of a mixture in time (GC) and then provides mass information for each component (MS). This allows for both identification based on fragmentation patterns and confirmation of molecular weight.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrument Setup & Data Acquisition:
-
GC Method:
-
Injector: Set to a temperature of 250°C in splitless mode to ensure complete vaporization and transfer of the analyte to the column.[6]
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Use Helium at a constant flow rate of ~1-1.5 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280-300°C. This separates compounds based on their boiling points and column interactions.[7]
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns suitable for library matching.[6]
-
Ion Source Temperature: Set to ~230°C.[7]
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments, for example, m/z 40-300.
-
-
-
Data Analysis:
-
Identify the GC peak corresponding to the analyte.
-
Analyze the mass spectrum associated with that peak.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Identify major fragment ions and propose fragmentation pathways to confirm the structure.
-
Part 2: Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is exquisitely sensitive to the electronic environment of the protons on the aromatic ring. The powerful electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of the halogen substituents, results in distinct chemical shifts and coupling patterns for each isomer. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values).[8]
Table 1: Comparative ¹H NMR Data (Predicted & Experimental, in CDCl₃)
| Compound | H-5 Chemical Shift (ppm) | H-6 Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| 1: this compound | ~7.4 (t) | ~8.2 (t) | ³J(H-F) ≈ 8-10 Hz |
| 2: 1-Chloro-2,3-difluoro-4-nitrobenzene | ~7.6 (dd) | ~8.0 (dd) | ³J(H-H) ≈ 9 Hz, ⁴J(H-F) ≈ 5-7 Hz |
| 3: 3-Chloro-4-fluoronitrobenzene | H-2: ~8.2 (d), H-5: ~7.4 (t), H-6: ~8.0 (dd) | (3 distinct protons) | ³J(H-H) ≈ 9 Hz, ⁴J(H-H) ≈ 2.5 Hz |
| 4: 2,4-Difluoronitrobenzene | H-3: ~7.9 (m), H-5: ~7.2 (m), H-6: ~8.3 (m) | (3 distinct protons) | Complex due to multiple H-F couplings |
Note: Exact ppm values can vary slightly based on solvent and concentration. Data is a composite from available experimental spectra and predictions based on substituent effects.[9][10][11]
Analysis & Interpretation:
-
Compound 1 (this compound): This molecule has two aromatic protons. The proton at C6 is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and appear far downfield (~8.2 ppm). The proton at C5 is meta to the nitro group but ortho/para to the halogens, resulting in a more upfield signal (~7.4 ppm). Both protons will appear as triplets due to coupling to the two adjacent fluorine atoms.
-
Compound 2 (1-Chloro-2,3-difluoro-4-nitrobenzene): The H-5 proton is ortho to the nitro group, shifting it downfield. The H-6 proton is meta to the nitro group. The key differentiator here will be the splitting pattern. H-6 will be a doublet of doublets due to coupling to H-5 (³JHH) and the fluorine at C-3 (⁴JHF). Similarly, H-5 will be a doublet of doublets from coupling to H-6 and the fluorine at C-2.
-
Compound 3 (3-Chloro-4-fluoronitrobenzene): With three distinct protons, this spectrum is more complex. The proton at C-2, being ortho to the nitro group and between two halogens, will be the most downfield. The protons at C-5 and C-6 will form a coupled system, distinguishable by their splitting patterns and coupling constants from the other isomers.
-
Compound 4 (2,4-Difluoronitrobenzene): The absence of the chlorine atom changes the electronic effects and simplifies the structure, but the ¹H NMR can be complex. The proton at C-6 is ortho to the nitro group and will be the most downfield. The other two protons will show complex multiplets due to various ³J(H-F), ⁴J(H-F), and ³J(H-H) couplings.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
In ¹³C NMR, carbons directly attached to electronegative substituents (F, Cl, N) are significantly deshielded (shifted downfield). The carbon bearing the nitro group (the ipso-carbon) typically appears at a very high chemical shift. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides invaluable structural information, often splitting carbon signals into doublets or triplets with large coupling constants.[12]
Table 2: Comparative ¹³C NMR Data (Predicted & Experimental, in CDCl₃)
| Compound | C-NO₂ (ipso) (ppm) | C-F (ppm) | C-Cl (ppm) | Aromatic C-H (ppm) |
| 1: this compound | ~140 (t) | C2: ~155 (dd), C4: ~160 (dd) | ~120 (dd) | C5: ~115 (d), C6: ~128 (d) |
| 2: 1-Chloro-2,3-difluoro-4-nitrobenzene | ~145 (dd) | C2: ~152 (dd), C3: ~150 (dd) | ~125 (dd) | C5: ~125 (d), C6: ~120 (d) |
| 3: 3-Chloro-4-fluoronitrobenzene | ~148 | ~163 (d) | ~122 | ~125, ~127, ~118 |
| 4: 2,4-Difluoronitrobenzene | ~141 (t) | C2: ~160 (dd), C4: ~165 (dd) | N/A | ~129, ~119, ~112 |
Note: Data is a composite from available experimental spectra and predictions based on substituent effects.[1][13] The splitting patterns (d=doublet, t=triplet, dd=doublet of doublets) are due to C-F coupling.
Analysis & Interpretation:
The key to differentiating these isomers via ¹³C NMR lies in the unique pattern of chemical shifts and C-F coupling constants.
-
Directly Attached Carbons: Carbons bonded to fluorine will exhibit very large one-bond coupling constants (¹JCF ≈ 240-270 Hz), appearing as large doublets. Carbons bonded to the nitro group and chlorine will also have distinct, predictable chemical shifts.
-
Coupling Patterns: The number of fluorine atoms adjacent or two bonds away from a given carbon will determine its splitting pattern (doublet, doublet of doublets, triplet). For example, in Compound 1 , the carbon at the C1 position (C-NO₂) is two bonds away from both F at C2 and F at C4, and would likely appear as a triplet. In contrast, the C4-NO₂ in Compound 2 is two bonds away from F at C3 and three bonds away from F at C2, resulting in a doublet of doublets. These unique splitting patterns serve as a definitive fingerprint for each isomer.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy allows for the rapid confirmation of key functional groups. For halogenated nitroaromatics, the most diagnostic bands are the strong N-O stretching vibrations of the nitro group.
Table 3: Comparative FT-IR Data (Characteristic Bands, cm⁻¹)
| Vibrational Mode | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| N-O Asymmetric Stretch | ~1545 | ~1540 | ~1535 | ~1540 |
| N-O Symmetric Stretch | ~1350 | ~1345 | ~1348 | ~1355 |
| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | 1615-1450 | 1625-1470 |
| C-F Stretch | 1280-1200 | 1270-1190 | ~1250 | 1290-1210 |
| C-Cl Stretch | 800-750 | 810-760 | ~780 | N/A |
| C-H Out-of-Plane Bend | 900-800 | 900-800 | 900-800 | 900-800 |
Note: Data is a composite from typical values for substituted aromatics.[14][15][16]
Analysis & Interpretation:
While all isomers will show the characteristic strong absorptions for the nitro group (asymmetric stretch ~1540 cm⁻¹ and symmetric stretch ~1350 cm⁻¹), subtle shifts can occur due to the electronic influence of the adjacent halogens.[17] The most significant utility of FT-IR in this context is confirmatory. The presence of these strong nitro bands, along with C-F (~1250 cm⁻¹) and C-Cl (~780 cm⁻¹) stretching vibrations, confirms the compound class. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands unique to each molecule. While challenging to interpret from first principles, comparing the fingerprint region of an unknown sample to that of an authenticated standard provides a powerful method for positive identification.[18]
Mass Spectrometry: Unraveling Fragmentation Pathways
Under electron ionization (EI), these isomers will produce a molecular ion (M⁺) and a series of characteristic fragment ions. The position of the substituents can influence the relative abundance of certain fragments, providing clues to the isomeric structure.
Predicted Fragmentation Pathways: A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group, either as ·NO₂ (loss of 46 Da) or ·NO followed by CO (loss of 30 Da then 28 Da).[8][19] The presence of chlorine is easily identified by the isotopic pattern of any chlorine-containing ion; there will be a peak at M and a smaller peak at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Ion Fragment | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
| [M]⁺ | 193/195 | 193/195 | 175/177 | 159 |
| [M-NO]⁺ | 163/165 | 163/165 | 145/147 | 129 |
| [M-NO₂]⁺ | 147/149 | 147/149 | 129/131 | 113 |
| [M-NO-CO]⁺ | 135/137 | 135/137 | 117/119 | 101 |
Analysis & Interpretation:
-
Molecular Ion: The first and most crucial piece of information is the molecular ion peak. Compounds 1 and 2 will have an M⁺ at m/z 193 with an M+2 peak at m/z 195. Compound 3 will show this pattern at m/z 175/177, while Compound 4, lacking chlorine, will have a single M⁺ peak at m/z 159. This immediately distinguishes Compound 4 and provides the molecular formula for the others.
-
Ortho vs. Meta/Para Effects: While the primary fragments are often the same, their relative intensities can differ. "Ortho effects" can lead to unique fragmentation pathways involving interaction between adjacent substituents, which are absent in meta and para isomers.[8][20] For instance, an ortho-nitro group next to a halogen might facilitate a unique rearrangement and loss mechanism not seen in other isomers, leading to a different ratio of fragment ions. Comparing the full mass spectra against a library of known isomers is the most reliable way to distinguish them.
Conclusion
The unambiguous differentiation of this compound from its structural isomers is readily achievable through a systematic, multi-technique spectroscopic approach. While each method provides valuable information, their combined power offers a self-validating system for structural confirmation.
-
¹H and ¹³C NMR are the most powerful techniques for definitive structural elucidation, providing unique fingerprints based on chemical shifts and, critically, coupling patterns (H-F and C-F).
-
FT-IR Spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups (NO₂, C-F, C-Cl) and for final identity confirmation by comparing the fingerprint region against a known standard.
-
Mass Spectrometry provides unequivocal confirmation of the molecular weight and elemental composition (via isotopic patterns) and offers further structural clues through the analysis of fragmentation patterns, which can be sensitive to the substitution pattern on the aromatic ring.
By understanding the principles behind each technique and applying the rigorous protocols outlined in this guide, researchers can confidently identify and differentiate these critical chemical intermediates, ensuring the integrity and quality of their work.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. rtilab.com [rtilab.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. scispace.com [scispace.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Blogs | Restek [discover.restek.com]
- 11. 2,4-Difluoronitrobenzene(446-35-5) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 3-Chloro-2,4-difluoronitrobenzene in Large-Scale Synthesis: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and agrochemical manufacturing, the selection of starting materials is a critical decision point that profoundly impacts process efficiency, scalability, cost-effectiveness, and safety. This guide provides an in-depth cost-benefit analysis of utilizing 3-Chloro-2,4-difluoronitrobenzene as a key intermediate in large-scale synthesis, comparing it with a common alternative, 2,4-dichloronitrobenzene. Our analysis is framed around the synthesis of a nitrophenyl ether, a class of compounds prevalent in the agrochemical industry, exemplified by the herbicide Bifenox.
Introduction: The Strategic Importance of Fluorinated Intermediates
Fluorinated aromatic compounds are pivotal building blocks in modern medicinal and agricultural chemistry. The incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins. This compound is a versatile intermediate, valued for its potential to introduce fluorine into complex molecules through nucleophilic aromatic substitution (SNAr) reactions. However, the specialized nature of fluorinated reagents often comes with a higher price tag compared to their non-fluorinated counterparts. This guide aims to provide a quantitative and qualitative framework for deciding when the benefits of using this compound outweigh its costs in a large-scale production environment.
The Synthetic Landscape: A Case Study in Nitrophenyl Ether Herbicide Production
To ground our analysis in a real-world industrial context, we will consider the synthesis of a key intermediate for a nitrophenyl ether herbicide, structurally related to Bifenox. The core reaction is an Ullmann condensation, a type of nucleophilic aromatic substitution, where a phenoxide displaces a halogen on a nitro-activated benzene ring.
Caption: Comparative synthetic routes for nitrophenyl ether synthesis.
Cost Analysis: Raw Materials, Capital, and Operational Expenditures
A comprehensive cost analysis extends beyond the price-per-kilogram of the starting materials to include capital and operational expenditures that can be influenced by the chosen synthetic route.
Raw Material Costs
The most direct cost comparison lies in the bulk pricing of the primary intermediates. While prices are subject to market volatility, the following table provides an estimated comparison for large-quantity orders.
| Reagent | CAS Number | Estimated Bulk Price (per kg) |
| This compound | 3847-58-3 | $50 - $80 |
| 2,4-dichloronitrobenzene | 611-06-3 | $5 - $10[1][2] |
Note: Prices are estimates for multi-ton orders and can vary significantly based on supplier, purity, and market conditions.
The tenfold price difference underscores the need for significant downstream benefits to justify the use of the fluorinated starting material.
Capital Expenditure (CapEx) Considerations
The choice of reagents can impact the required manufacturing infrastructure. The Ullmann condensation is typically performed at elevated temperatures, and the presence of halide ions, particularly chloride, necessitates corrosion-resistant reactors.
| Equipment | Material | Estimated Cost per Pound | Relevance |
| Reactor | Stainless Steel 316 | $2 - $4 | Suitable for less corrosive environments. |
| Reactor | Hastelloy C-276 | $15 - $20[3][4] | Recommended for harsh chemical processing, especially with chlorides at high temperatures.[3][4] |
While both routes generate corrosive by-products, the higher reactivity of the fluorinated compound might allow for milder reaction conditions, potentially reducing the long-term stress on even high-grade reactors. However, for a new facility, the prudent choice for handling halogenated compounds at high temperatures would be to invest in Hastelloy reactors, regardless of the chosen starting material, making the initial capital expenditure comparable for both routes.
Operational Expenditure (OpEx) Analysis
Operational costs are a significant component of the overall financial picture.
| Cost Factor | Route A (Fluorinated) | Route B (Dichloro) | Rationale |
| Energy Consumption | Lower | Higher | Fluorine's high electronegativity activates the aromatic ring, potentially allowing for lower reaction temperatures and shorter cycle times. |
| Solvent & Catalyst | Comparable | Comparable | Both routes can utilize similar high-boiling polar aprotic solvents (e.g., DMF, NMP) and copper-based catalysts. |
| Waste Disposal | Higher | Lower | Disposal of fluorinated organic waste can be more expensive than its chlorinated counterpart due to the stability of the C-F bond, often requiring higher incineration temperatures. |
| Process Safety | Comparable | Comparable | Both involve handling nitroaromatic and halogenated compounds, necessitating robust process safety management. |
Performance Analysis: A Quantitative Comparison
The justification for the higher cost of this compound hinges on its performance in the synthesis.
| Parameter | Route A (Fluorinated) | Route B (Dichloro) | Key Insights |
| Reaction Rate | Faster | Slower | The C-F bond, while strong, is more readily displaced in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. |
| Typical Yield | 85-95% | 70-85% | The higher reactivity of the fluorinated starting material often leads to higher conversion and yield. |
| Product Purity | High | Moderate | Faster and cleaner reactions with the fluorinated starting material can lead to fewer side products, simplifying downstream purification. |
| Process Cycle Time | Shorter | Longer | A combination of faster reaction rates and potentially simpler work-up procedures can lead to shorter overall cycle times, increasing plant throughput. |
Experimental Protocol: Large-Scale Synthesis of a Nitrophenyl Ether
The following protocol outlines a generalized procedure for the large-scale synthesis of a nitrophenyl ether via Ullmann condensation.
-
Reactor Preparation: A 5000 L Hastelloy C-276 reactor is rendered inert with nitrogen.
-
Charge and Dehydration: The substituted phenol (1.1 equiv.) and a suitable solvent (e.g., N,N-dimethylformamide) are charged to the reactor. The mixture is heated under vacuum to remove any residual water.
-
Base Addition: A strong base, such as potassium carbonate (1.5 equiv.), is added to form the phenoxide.
-
Catalyst Addition: A copper catalyst, such as copper(I) iodide (0.1 equiv.), is added.
-
Aryl Halide Addition: The nitroaromatic compound (this compound or 2,4-dichloronitrobenzene, 1.0 equiv.) is added at a controlled rate to manage the exotherm.
-
Reaction: The mixture is heated to the target temperature (typically 120-160°C for the dichloro-compound, potentially lower for the fluoro-compound) and held until the reaction is complete, as monitored by in-process controls (e.g., HPLC).[5]
-
Work-up and Isolation: The reaction mixture is cooled, quenched with water, and the product is extracted with a suitable organic solvent. The organic phase is washed to remove residual salts and solvent.
-
Purification: The crude product is purified by crystallization or distillation to meet the required specifications.
Safety, Environmental, and Regulatory Considerations
The handling of halogenated nitroaromatic compounds on a large scale demands a rigorous approach to safety and environmental protection.
Process Safety Management (PSM)
Both synthetic routes involve highly exothermic nitration chemistry and the use of hazardous materials, necessitating a comprehensive Process Safety Management program in line with OSHA standard 1910.119.[6]
-
Hazard Identification: A Process Hazard Analysis (PHA), such as a HAZOP study, is essential to identify potential deviation scenarios, their consequences, and the necessary safeguards.[7]
-
Engineering Controls: This includes the use of appropriately rated reactors, pressure relief systems, and emergency cooling systems to manage potential thermal runaway reactions.[8][9]
-
Administrative Controls: Robust standard operating procedures (SOPs), operator training on emergency shutdown procedures, and strict control of process parameters (temperature, pressure, addition rates) are critical.[10]
Caption: A simplified decision-making workflow for reagent selection.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory for handling these chemicals.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[11][12][13][14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile for short-term, butyl or neoprene for extended contact).[11][12][13] |
| Body Protection | Chemical-resistant apron or full-body suit over a flame-resistant lab coat.[11][12] |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases, or a supplied-air respirator for high concentrations or confined spaces.[11][12] |
Environmental and Waste Disposal
The disposal of halogenated organic waste is a significant cost and regulatory consideration.
| Waste Stream | Disposal Method | Estimated Cost (per ton) |
| Chlorinated Solvents/By-products | Incineration | $300 - $600 |
| Fluorinated Solvents/By-products | High-Temperature Incineration | $500 - $1000+ |
Note: Costs are highly variable based on location, waste volume, and specific composition.
The higher stability of fluorinated compounds often requires more energy-intensive disposal methods, contributing to the higher cost. Additionally, the acidic gases (HCl and HF) generated during incineration must be neutralized using caustic scrubber systems, which adds to both the capital and operational costs of the waste treatment facility.[15]
Conclusion and Recommendations
The choice between this compound and a less expensive alternative like 2,4-dichloronitrobenzene is a nuanced decision that requires a holistic analysis of the entire manufacturing process.
Use of this compound is justified when:
-
High purity and yield are critical: For high-value products like pharmaceuticals, where stringent purity requirements can make downstream purification a significant bottleneck, the cleaner reaction profile of the fluorinated intermediate can lead to substantial cost savings.
-
Throughput is a primary driver: The faster reaction times and potentially shorter cycle times can increase the overall productivity of a manufacturing plant, which can be a decisive factor in a competitive market.
-
The final product's properties are significantly enhanced by fluorine: If the presence of the fluorine atom in the final product imparts a significant performance advantage (e.g., increased efficacy of a drug or herbicide), the higher raw material cost is more easily absorbed.
Use of 2,4-dichloronitrobenzene is favored when:
-
Raw material cost is the dominant factor: For lower-margin products, the significantly lower price of the dichloro-intermediate may be the overriding consideration.
-
Existing infrastructure is optimized for longer reaction times: If a plant has available reactor capacity and is not operating at its throughput limit, the longer cycle times associated with the less reactive starting material may be acceptable.
-
Waste disposal costs for fluorinated compounds are prohibitively high in the region of manufacture.
Ultimately, the decision must be based on a thorough process-specific evaluation. It is recommended that pilot-scale runs be conducted for both routes to gather precise data on reaction kinetics, yield, purity, and waste generation before committing to a large-scale manufacturing process. This data-driven approach will enable a truly informed decision that balances economic, performance, and safety considerations.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. indiamart.com [indiamart.com]
- 3. shop.machinemfg.com [shop.machinemfg.com]
- 4. artizono.com [artizono.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 2,4-Dichloronitrobenzene, 98% - 611-06-3 – 1,3-Dichloro-4-nitrobenzene, 2,4-Dichloronitrobenzene in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. falseguridad.com [falseguridad.com]
- 13. mallcom.in [mallcom.in]
- 14. creativesafetysupply.com [creativesafetysupply.com]
- 15. machengineering.com [machengineering.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-2,4-difluoronitrobenzene
As researchers and drug development professionals, our work with highly specialized chemical intermediates like 3-Chloro-2,4-difluoronitrobenzene is foundational to innovation. However, with the power of these reagents comes the profound responsibility of ensuring their safe handling and disposal. Improper waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in an understanding of its chemical nature and the regulatory landscape.
The Foundation of Safe Disposal: Hazard Profile & Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This knowledge dictates every subsequent step, from personal protective equipment (PPE) selection to final waste stream allocation. This compound (CAS No. 3847-58-3) is not a benign substance; it is a multi-hazard chemical that demands respect.[1]
Its hazardous properties are well-documented and form the basis for its classification as a regulated hazardous waste.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram & Signal Word | Description of Risk |
| Acute Toxicity, Oral (Category 4) | Danger | Harmful if swallowed.[1][2] |
| Skin Corrosion (Sub-category 1B) | Danger | Causes severe skin burns and eye damage upon contact.[1][2] |
| Skin Sensitization (Category 1) | Danger | May cause an allergic skin reaction.[1][2] |
| Aquatic Toxicity (Acute 1, Chronic 1) | Danger | Very toxic to aquatic life with long-lasting effects.[1][2] |
The critical takeaway from this profile is the compound's chemical structure: it is both a halogenated organic (containing chlorine and fluorine) and a nitroaromatic compound.[4][5] This dual classification is the single most important factor in determining its disposal pathway. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds and certain nitroaromatics are strictly regulated.[6][7][8] Therefore, this compound and any materials contaminated with it must be treated as hazardous waste .
The Core Disposal Protocol: A Step-by-Step Workflow
Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a self-validating system to ensure safety and compliance from the point of generation to final disposal.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Before handling the primary container or any subsequent waste, the correct PPE must be worn.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety goggles with side shields or a full-face shield.[2][9]
-
Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[10]
-
Ventilation: All handling of this compound and its waste should occur inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12]
Step 2: Waste Segregation (The Critical Control Point)
This is the most crucial step in the process. Improper segregation can contaminate entire waste streams, leading to complex and costly disposal challenges.
-
Action: Designate a specific, sealed waste container solely for "Halogenated Organic Waste." [4][5]
-
Causality: this compound must not be mixed with non-halogenated solvents (like acetone, methanol, or xylene), acids, bases, or aqueous waste.[4][13] Halogenated wastes require a specific high-temperature incineration process for destruction.[14] Mixing them with non-halogenated solvents, which may be recycled or used for fuel blending, makes the entire volume of waste more hazardous and expensive to dispose of.[5]
Step 3: Containerization & Labeling
Proper containment and communication are key to a safe waste management program.
-
Container: Use a robust, chemically compatible container with a tightly sealing lid.[13][15] High-density polyethylene (HDPE) containers are often suitable.[13] The container must be clean and free of any residue from other chemical classes.
-
Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE." The label must also include:
-
The full chemical name: "this compound."
-
An accurate list of all other constituents in the container.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
Step 4: On-Site Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Procedure: Keep the waste container sealed at all times, except when adding waste.[13] Store it in a secondary containment bin to mitigate potential leaks. Ensure the SAA is away from drains and sources of ignition.[15]
Step 5: Arranging for Final Disposal
Hazardous waste cannot be discarded through conventional means.
-
Action: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal vendor.
-
Methodology: The accepted and environmentally sound method for destroying halogenated organic compounds is controlled high-temperature incineration .[4][14][15] This process decomposes the molecule into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides (HCl, HF), which are then neutralized and removed by advanced flue gas scrubbing systems.[14][15]
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and preparedness is essential.
Small-Scale Laboratory Spill Protocol
-
Alert Personnel: Immediately notify others in the area.
-
Ensure Ventilation: Confirm the chemical fume hood is operational. If the spill is outside a hood, evacuate the area.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with a non-reactive absorbent material such as sand, dry lime, or soda ash.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[3][11] Do not use a spark-generating tool.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All cleanup materials (absorbent, gloves, wipes) must be placed in the halogenated hazardous waste container for proper disposal.[9]
First-Aid Exposure Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation or a rash occurs.[2][9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical help.[2][11]
Visualizing the Disposal Pathway
To ensure clarity, the entire decision-making process for the disposal of this compound is summarized in the workflow diagram below.
Caption: Disposal Decision Workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-step process governed by the principles of hazard identification, segregation, and regulatory compliance. By classifying it correctly as a halogenated organic hazardous waste and meticulously following a dedicated disposal stream that culminates in high-temperature incineration by a licensed professional, we uphold our commitment to laboratory safety, environmental stewardship, and scientific integrity.
References
- 1. This compound | C6H2ClF2NO2 | CID 223080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. ethz.ch [ethz.ch]
- 14. tandfonline.com [tandfonline.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
